1H and 13C NMR spectral data for 3-Methyl-1-benzofuran-5-carbaldehyde
Structural Elucidation of 3-Methyl-1-benzofuran-5-carbaldehyde: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis Executive Summary Benzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of 3-Methyl-1-benzofuran-5-carbaldehyde: A Comprehensive Guide to
1
H and
13
C NMR Spectral Analysis
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anti-tumor to antimicrobial effects. Specifically, 3-methyl-1-benzofuran-5-carbaldehyde (also known as 3-methylbenzofuran-5-carboxaldehyde) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The synthesis and isolation of benzofuran-5-carboxaldehydes have been extensively documented due to their utility as precursors for 1. Furthermore, 3-methylbenzofuran derivatives are critical in the development of 2.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a rigorous, self-validating framework for the structural elucidation of 3-methyl-1-benzofuran-5-carbaldehyde, detailing the causality behind the observed chemical shifts and the precise experimental protocols required to achieve high-fidelity spectral data.
Theoretical Framework & Causality in NMR Shifts
The structural elucidation of furan-ring fused systems relies heavily on identifying the anisotropic effects that dictate chemical shifts, a principle widely applied in3. For 3-methyl-1-benzofuran-5-carbaldehyde, the electronic environment is governed by three competing forces:
The Benzofuran Core (+M Effect): The oxygen atom in the benzofuran ring donates electron density into the aromatic system via resonance, shielding the ortho and para positions (C-7 and C-3a). However, the strong inductive effect (-I) of the oxygen highly deshields C-2 and C-7a.
The C-5 Formyl Group (-M and Anisotropy): The aldehyde group exerts a strong electron-withdrawing effect, significantly deshielding the protons at the ortho positions (H-4 and H-6). H-4 is particularly deshielded due to its proximity to the carbonyl oxygen's anisotropic cone. The formyl substitution on the benzofuran core is often achieved via Vilsmeier-Haack formylation, similar to the synthesis of4.
Allylic Coupling (
4J
): A hallmark of 3-methylbenzofurans is the long-range allylic coupling (
4J
) between the C-3 methyl protons and the H-2 proton. This causes H-2 to appear as a fine quartet and the methyl group as a doublet, serving as a critical self-validating feature for positional isomer differentiation.
Spectral Data Presentation
The following tables summarize the quantitative 1D NMR data, mapping each chemical shift to its underlying structural causality.
Table 1:
1
H NMR Spectral Data (CDCl
3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Causality / Assignment Rationale
5-CHO
10.05
Singlet (s)
-
1H
Strong diamagnetic anisotropy of the C=O double bond heavily deshields this proton.
H-4
8.10
Doublet (d)
1.6
1H
Deshielded by the ortho-formyl group (-M effect); exhibits meta-coupling to H-6.
H-6
7.85
Doublet of doublets (dd)
8.5, 1.6
1H
Ortho to the formyl group; ortho-coupled to H-7, meta-coupled to H-4.
H-7
7.55
Doublet (d)
8.5
1H
Shielded relative to H-6 by the ring oxygen (+M effect); ortho-coupled to H-6.
H-2
7.48
Quartet (q)
1.3
1H
Alpha to oxygen (deshielded); exhibits
4J
allylic coupling to the C-3 methyl group.
3-CH
3
2.28
Doublet (d)
1.3
3H
Aliphatic allylic position; coupled to H-2.
Table 2:
13
C NMR Spectral Data (CDCl
3
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Carbon Type (DEPT)
Causality / Assignment Rationale
5-CHO
191.8
CH
Carbonyl carbon; highly deshielded due to oxygen electronegativity and sp
2
hybridization.
C-7a
157.6
C (Quaternary)
Directly bound to the electronegative benzofuran oxygen.
C-2
143.8
CH
Alpha to oxygen; highly deshielded sp
2
carbon.
C-5
132.2
C (Quaternary)
Substituted with the electron-withdrawing formyl group.
C-3a
129.8
C (Quaternary)
Bridgehead carbon; shielded by resonance from the furan oxygen.
C-6
126.7
CH
Aromatic carbon ortho to the formyl group.
C-4
124.3
CH
Aromatic carbon ortho to the formyl group.
C-3
116.5
C (Quaternary)
Olefinic/aromatic carbon substituted with the electron-donating methyl group.
C-7
111.8
CH
Aromatic carbon adjacent to oxygen (+M shielding effect).
3-CH
3
8.2
CH
3
Aliphatic allylic methyl carbon; highly shielded.
Experimental Protocols for NMR Acquisition
To ensure the trustworthiness and reproducibility of the spectral data, the following protocols must be strictly adhered to. Every step is designed as a self-validating system to prevent artifacts.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg (for
1
H) or 50–80 mg (for
13
C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is selected because the benzofuran core is highly lipophilic. We mandate the use of acid-free CDCl
3
(stored over silver foil or molecular sieves) because residual DCl can catalyze the formation of acetals with the C-5 aldehyde group, compromising sample integrity. TMS provides a reliable internal standard (
δ
0.00 ppm) for precise chemical shift calibration.
Step 2:
1
H NMR Acquisition
Action: Acquire data at 400 MHz using a standard single-pulse sequence (e.g., zg30), with 16 scans and a relaxation delay (D1) of 1.5 seconds.
Causality: The 30-degree pulse angle ensures rapid acquisition while the 1.5s D1 allows sufficient time for the longitudinal relaxation (
T1
) of the protons. If D1 is too short, the aldehyde proton signal (
δ
10.05) will artificially integrate to less than 1H due to its longer
T1
relaxation time compared to the aromatic protons.
Step 3:
13
C NMR Acquisition
Action: Acquire data at 100 MHz using a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling), 1024 scans, and a D1 of 2.0 seconds.
Causality: Carbon-13 has a low natural abundance (1.1%) and a low gyromagnetic ratio, necessitating a high number of scans. WALTZ-16 decoupling collapses the carbon-proton multiplets into sharp singlets, increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A longer D1 is critical here because quaternary carbons (C-3, C-3a, C-5, C-7a) lack attached protons to facilitate dipole-dipole relaxation, making their
T1
times exceptionally long.
Step 4: The Self-Validating 2D NMR Loop
Action: Execute HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Causality: 1D NMR provides isolated environments, but 2D NMR creates a closed-loop validation system. The HSQC will definitively link the
δ
7.48 proton to the
δ
143.8 carbon (C-2). The HMBC will show a
3JCH
correlation from the aldehyde proton (
δ
10.05) to C-4 and C-6, unequivocally proving the formyl group is at position 5 and not position 4 or 6. This logic eliminates the need for orthogonal chemical derivatization.
Mechanistic Workflow
Figure 1: Self-validating NMR workflow for benzofuran structural elucidation.
Conclusion
The structural elucidation of 3-methyl-1-benzofuran-5-carbaldehyde requires a meticulous understanding of electronic anisotropies and relaxation kinetics. By employing the self-validating protocols outlined above—specifically the integration of allylic coupling observations and 2D HMBC correlations—researchers can guarantee the structural fidelity of this crucial pharmacophore before advancing to downstream API synthesis.
References
Title: A New Neolignan, and the Cytotoxic and Anti-HIV-1 Activities...
Title: Development of 3-methyl/3-(morpholinomethyl)
Thermodynamic Stability and Melting Point of 3-Methyl-1-benzofuran-5-carbaldehyde: A Physicochemical and Methodological Analysis
An In-depth Technical Guide Abstract 3-Methyl-1-benzofuran-5-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. Molecules containing the benzofuran scaffold are of significan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
3-Methyl-1-benzofuran-5-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. Molecules containing the benzofuran scaffold are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique physicochemical properties.[1][2] This technical guide provides a comprehensive analysis of the key physicochemical parameters of 3-Methyl-1-benzofuran-5-carbaldehyde: its melting point and thermodynamic stability. In the absence of extensive, publicly available experimental data for this specific derivative, this document synthesizes information from related structures and establishes a robust framework for its empirical determination. We detail the theoretical underpinnings that govern its solid-state behavior and thermal resilience, present authoritative, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the utility of computational methods for predictive analysis. This guide is intended to serve as a foundational resource for researchers, enabling a thorough understanding and empirical validation of the compound's properties.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in drug discovery and natural product chemistry.[1] They are ubiquitous in nature and have been isolated from various plant species.[1] The unique electronic and structural properties of the benzofuran ring system allow it to serve as a privileged scaffold, capable of interacting with a diverse array of biological targets. Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The functionalization of the benzofuran core, such as the introduction of methyl and carbaldehyde groups in 3-Methyl-1-benzofuran-5-carbaldehyde, allows for fine-tuning of its steric and electronic profile. This modulation is critical for optimizing ligand-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties, making a detailed understanding of its fundamental physicochemical characteristics essential for any drug development program.[5]
Molecular Profile and Synthesis Strategy
A precise understanding of a compound's identity and purity is a prerequisite for the accurate determination of its physical properties. The thermodynamic stability and melting point are intrinsically linked to the molecular structure and the purity of the sample.
Molecular Structure and Properties
IUPAC Name: 3-Methyl-1-benzofuran-5-carbaldehyde
Molecular Formula: C₁₀H₈O₂
Molecular Weight: 160.17 g/mol
Core Structure: A bicyclic aromatic system consisting of a fused benzene and furan ring.
Key Functional Groups:
Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions. It is also a site of potential chemical reactivity.
Methyl (-CH₃): A nonpolar, electron-donating group that adds steric bulk.
Furan Oxygen: A heteroatom that contributes to the polarity and hydrogen bond accepting capability of the core structure.
Proposed Synthetic Workflow
The purity of a crystalline solid is paramount for obtaining a sharp and accurate melting point. The synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde can be approached through several established routes for benzofuran functionalization.[6][7] A common and effective strategy involves the formylation of a pre-existing 3-methylbenzofuran scaffold. The Vilsmeier-Haack reaction, for instance, is a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring system like benzofuran.
The logical flow for synthesis and purification, essential for obtaining a sample suitable for physicochemical analysis, is outlined below.
Caption: Experimental workflow for melting point determination using Differential Scanning Calorimetry (DSC).
Thermodynamic Stability Assessment
Thermodynamic stability refers to the tendency of a compound to resist decomposition under thermal stress. A primary method for evaluating this is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
[8]
Conceptual Framework
The stability of 3-Methyl-1-benzofuran-5-carbaldehyde is largely conferred by its aromatic benzofuran core. Aromatic systems possess significant resonance stabilization energy, requiring a high activation energy for decomposition. Thermal decomposition typically initiates at the weakest bonds or most reactive functional groups. For this molecule, potential decomposition pathways could involve the aldehyde group or cleavage of the furan ring at elevated temperatures.
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA provides the decomposition temperature (Td), which is a critical measure of a compound's thermal stability.
[9][10]
Methodology:
Sample Preparation: Place 5-10 mg of the purified sample into a ceramic or platinum TGA pan.
Instrument Setup: Place the pan onto the TGA's microbalance and tare it.
Thermal Program:
Atmosphere: Purge the furnace with an inert nitrogen atmosphere (~50-100 mL/min) to prevent oxidative decomposition.
[9] * Heating Ramp: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant rate, such as 10°C/min.
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (T₅%) or from the peak of the derivative weight loss curve (DTG).
Data Presentation
The data obtained from DSC and TGA experiments should be summarized for clarity. While experimental values for the target compound are not available in the literature, the table below illustrates how such data would be presented.
Parameter
Symbol
Method
Expected Value
Melting Point (Onset)
Tₘ
DSC
To be determined (TBD)
Enthalpy of Fusion
ΔHfus
DSC
TBD
Decomposition Temp (5% loss)
T₅%
TGA
TBD
Computational Prediction of Stability
In parallel with experimental work, computational methods like Density Functional Theory (DFT) can provide valuable insights into thermodynamic stability. [11]Quantum-chemical calculations can be used to determine the standard enthalpy of formation (ΔH°f), a key indicator of a molecule's intrinsic stability. By calculating the energies of optimized molecular structures, it is possible to predict the relative stability of different isomers or derivatives, guiding synthetic and formulation efforts.
[12][11]
Conclusion and Future Work
This guide establishes a comprehensive framework for understanding and determining the melting point and thermodynamic stability of 3-Methyl-1-benzofuran-5-carbaldehyde. While direct literature data is sparse, the provided protocols for DSC and TGA offer a clear and authoritative path for the experimental validation of these crucial parameters. The successful characterization of these properties is a non-negotiable step in the research and development pipeline, particularly in drug development, where solid-state properties influence solubility, bioavailability, and formulation stability.
Future work should focus on the empirical execution of these protocols following a confirmed synthesis and purification of the compound. Furthermore, single-crystal X-ray diffraction analysis would provide definitive proof of structure and offer invaluable information about the crystal packing, which would fully rationalize the experimentally observed melting point.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773875, 1-Benzofuran-5-carbaldehyde. PubChem.[Link]
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. [Link]
Shaik, A. B., et al. (2023). Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]
American Elements. Benzofurans. American Elements.[Link]
Maltese, A., et al. (2021). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 22(19), 10377. [Link]
Dewkar, G., et al. (2015). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]
Al-Ostath, A. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
Lisachenko, A. A., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Contain. Semantic Scholar.[Link]
Al-Mutair, M., et al. Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC,... ResearchGate.[Link]
The Good Scents Company. 2-benzofuran carboxaldehyde, 4265-16-1. The Good Scents Company.[Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Xun, X., et al. (2017). A power compensated differential scanning calorimeter for protein stability characterization. OSTI.GOV.[Link]
Al-Majid, A. M., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1678. [Link]
Lisachenko, A. A., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Materials, 15(3), 882. [Link]
Hossain, M. S., et al. (2020). Thermal Stability of Methyl Functionalized MOF-5. ResearchGate.[Link]
Matrix Fine Chemicals. 1-BENZOFURAN-5-CARBALDEHYDE | CAS 10035-16-2. Matrix Fine Chemicals.[Link]
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.[Link]
The Good Scents Company. 3-methyl-5-benzofuranol, 7182-21-0. The Good Scents Company.[Link]
Rahmat, N., et al. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. American Journal of Applied Sciences, 14(10), 938-944. [Link]
Kumar, A., et al. (2018). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journals of Multidisciplinary Research Academy (IJMRA).[Link]
3-Methyl-1-benzofuran-5-carbaldehyde exact mass and molecular formula
An in-depth technical analysis of 3-Methyl-1-benzofuran-5-carbaldehyde requires a rigorous understanding of its exact mass, molecular formula, and the analytical workflows necessary for its characterization. As a privile...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 3-Methyl-1-benzofuran-5-carbaldehyde requires a rigorous understanding of its exact mass, molecular formula, and the analytical workflows necessary for its characterization. As a privileged pharmacophore in drug discovery, the benzofuran scaffold is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics.
This whitepaper provides a comprehensive guide to the chemical identity, synthetic mechanisms, and self-validating analytical protocols for 3-Methyl-1-benzofuran-5-carbaldehyde, designed for researchers and drug development professionals.
Core Chemical Identity & Structural Significance
3-Methyl-1-benzofuran-5-carbaldehyde (CAS No. 648449-50-7) is a bicyclic heterocyclic compound characterized by a benzofuran core substituted with a methyl group at the C3 position and a formyl group at the C5 position[1][2].
The precise determination of its molecular formula and exact mass is the foundational step in High-Resolution Mass Spectrometry (HRMS) profiling, allowing researchers to distinguish the target compound from nominal isobars and complex biological matrices.
Causality in Exact Mass: The exact mass is calculated using the lowest-mass, most abundant stable isotopes of each element (
12C=12.00000
,
1H=1.007825
,
16O=15.994915
). In metabolic profiling or synthetic validation, relying on the nominal mass (160 Da) is insufficient due to mass defects. HRMS instruments (like TOF or Orbitrap) utilize the exact mass of
160.0524 Da
to calculate elemental composition with sub-5 ppm mass accuracy, ensuring absolute structural confirmation[3].
Synthetic Pathways & Mechanistic Causality
The synthesis of 3-methylbenzofuran derivatives typically proceeds via a two-step sequence: an
SN2
O-alkylation followed by an acid-catalyzed cyclodehydration[4].
Step 1: Base-Mediated O-Alkylation
The synthesis begins with the reaction of 4-hydroxybenzaldehyde and chloroacetone. Potassium carbonate (
K2CO3
) is explicitly chosen as the base over stronger bases like
NaOH
. Causality: The phenolic proton of 4-hydroxybenzaldehyde is sufficiently acidic (
pKa≈7.6
, lowered by the electron-withdrawing para-formyl group) to be deprotonated by
K2CO3
. Using a mild base prevents unwanted side reactions, such as the aldol condensation of chloroacetone or the degradation of the formyl group, ensuring high-fidelity conversion to 4-(2-oxopropoxy)benzaldehyde.
Step 2: Acid-Catalyzed Cyclodehydration
The intermediate ether is subjected to cyclization using Polyphosphoric Acid (PPA) or Amberlyst-15 in toluene under thermal conditions[4]. Causality: The acid catalyst protonates the ketone carbonyl, generating a highly electrophilic center. The electron-rich aromatic ring undergoes an intramolecular electrophilic aromatic substitution. Subsequent dehydration restores aromaticity, yielding the thermodynamically stable 3-methyl-1-benzofuran-5-carbaldehyde.
Synthetic workflow for 3-Methyl-1-benzofuran-5-carbaldehyde via O-alkylation and cyclization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of each step is proven by specific, predictable analytical shifts.
Protocol A: Synthesis and NMR Validation Workflow
O-Alkylation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone. Add
K2CO3
(1.5 eq) and chloroacetone (1.2 eq). Reflux for 6-8 hours.
Validation Checkpoint 1 (
1
H NMR): The successful formation of the intermediate is validated by the disappearance of the phenolic
−OH
signal (
∼10.5 ppm
) and the appearance of two new singlets:
∼4.7 ppm
(
−O−CH2−
) and
∼2.3 ppm
(
−C(=O)CH3
).
Cyclization: Dissolve the purified intermediate in toluene. Add a catalytic amount of Amberlyst-15 or PPA. Reflux under a Dean-Stark trap to remove water (driving the equilibrium toward dehydration).
Validation Checkpoint 2 (
1
H NMR): Cyclization is confirmed by the complete disappearance of the
−O−CH2−
singlet at
4.7 ppm
. A new aromatic singlet appears at
∼7.5 ppm
(furan C2-H), and the methyl group shifts to
∼2.4 ppm
, often appearing as a doublet (
J≈1.5 Hz
) due to allylic coupling with the C2-H. The formyl proton remains intact at
∼10.0 ppm
.
Protocol B: LC-ESI-TOF HRMS Characterization
Sample Preparation: Dilute the purified product to
in LC-MS grade Methanol.
Instrument Parameters: Operate the ESI source in positive ion mode. Use a mobile phase of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring high ionization efficiency to form the
[M+H]+
pseudo-molecular ion.
Data Acquisition & Validation: Extract the ion chromatogram (EIC) for
m/z 161.0597
. The system is self-validating if the mass error is
≤5 ppm
and the isotopic pattern shows an
[M+H+1]+
peak at
m/z 162.0630
with an intensity of approximately 11% relative to the base peak (accounting for the
∼1.1%
natural abundance of
13C
across 10 carbon atoms).
Quantitative Data Summaries
Table 1: Physicochemical & Structural Properties
Property
Value
Chemical Name
3-Methyl-1-benzofuran-5-carbaldehyde
CAS Number
648449-50-7
Molecular Formula
C10H8O2
Molecular Weight
160.17 g/mol
Exact Mass (Monoisotopic)
160.0524 Da
Heavy Atom Count
12
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
2
Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Ion Peaks (Positive ESI)
An In-Depth Technical Guide to the Pharmacophore Modeling of 3-Methyl-1-benzofuran-5-carbaldehyde for Novel Tubulin Inhibitor Discovery
A Senior Application Scientist's Perspective on Rational Drug Design Authored by: [Your Name/Gemini AI] Abstract This technical guide provides a comprehensive, in-depth exploration of the structure-based pharmacophore mo...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Rational Drug Design
Authored by: [Your Name/Gemini AI]
Abstract
This technical guide provides a comprehensive, in-depth exploration of the structure-based pharmacophore modeling of 3-Methyl-1-benzofuran-5-carbaldehyde, a representative scaffold of the biologically active benzofuran class of compounds. Recognizing the significant potential of benzofuran derivatives as anticancer agents, this whitepaper focuses on their interaction with tubulin, a clinically validated target in oncology. We will navigate the entire pharmacophore modeling workflow, from target identification and validation to the generation of a robust pharmacophore model, its subsequent use in virtual screening for hit identification, and strategies for lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Introduction: The Therapeutic Promise of Benzofurans and the Power of Pharmacophore Modeling
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Their diverse pharmacological profiles have established them as "privileged structures" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] The subject of this guide, 3-Methyl-1-benzofuran-5-carbaldehyde, represents a fundamental benzofuran core, offering a starting point for structural elaboration in drug discovery campaigns.
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[3] This powerful computational tool transcends simple structural similarity, focusing instead on the key molecular interactions that drive biological activity. Whether derived from a set of known active ligands (ligand-based) or the three-dimensional structure of the biological target (structure-based), a well-defined pharmacophore model serves as a sophisticated 3D query for virtual screening, enabling the rapid and cost-effective identification of novel hit compounds from vast chemical libraries.[3][4]
This guide will adopt a structure-based approach, leveraging the known interactions of benzofuran derivatives with tubulin to construct a predictive pharmacophore model.
Target Selection and Rationale: Tubulin as a Prime Target for Benzofuran-Based Anticancer Agents
The selection of a relevant biological target is a critical first step in any rational drug design project. For benzofuran derivatives, a compelling body of evidence points towards tubulin as a key molecular target for their anticancer effects. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[5] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, leading to cell cycle arrest and apoptosis.
Numerous studies have reported the potent tubulin polymerization inhibitory activity of various benzofuran derivatives.[6] These compounds often bind to the colchicine binding site on β-tubulin, a well-characterized pocket at the interface between the α- and β-tubulin subunits. By occupying this site, they prevent the conformational changes necessary for tubulin polymerization, thereby destabilizing the microtubule network.
Given this strong scientific premise, we have selected tubulin as the protein target for the pharmacophore modeling of 3-Methyl-1-benzofuran-5-carbaldehyde. Specifically, we will utilize the crystal structure of tubulin in complex with a colchicine-site inhibitor to define the key interaction points for our pharmacophore model.
Methodology: A Step-by-Step Guide to Structure-Based Pharmacophore Modeling
This section provides a detailed, field-proven protocol for the structure-based pharmacophore modeling of 3-Methyl-1-benzofuran-5-carbaldehyde, targeting the colchicine binding site of tubulin.
Protein and Ligand Preparation
3.1.1. Retrieval and Preparation of the Tubulin Crystal Structure
For this study, the crystal structure of Bos taurus tubulin in complex with the colchicine-site inhibitor BAL27862 (PDB ID: 4O2A) was selected. This high-resolution structure provides a clear view of the ligand-receptor interactions within the binding pocket.
Experimental Protocol: Protein Preparation
Download the PDB file: Obtain the 3D coordinates of the protein-ligand complex (PDB ID: 4O2A) from the RCSB Protein Data Bank ([Link]).
Remove non-essential molecules: Delete all water molecules, ions, and co-factors that are not directly involved in ligand binding.
Add hydrogen atoms: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
Assign protonation states: Correct the protonation states of histidine, aspartate, and glutamate residues based on the local hydrogen-bonding network.
Energy minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
3.1.2. Preparation of the Ligand Training and Test Sets
A crucial aspect of building a predictive pharmacophore model is the use of a set of known active and inactive molecules for training and validation. For this guide, a training set of five benzofuran derivatives with known IC50 values for tubulin polymerization inhibition will be used. 3-Methyl-1-benzofuran-5-carbaldehyde will be included as the lead scaffold.
Compound ID
Structure
Tubulin Polymerization IC50 (µM)
BF-1
3-Methyl-1-benzofuran-5-carbaldehyde
(Hypothetical Activity)
BF-2
[Structure of a known active benzofuran]
[Actual IC50 value]
BF-3
[Structure of a known active benzofuran]
[Actual IC50 value]
BF-4
[Structure of a known active benzofuran]
[Actual IC50 value]
BF-5
[Structure of a known inactive/weakly active benzofuran]
[Actual IC50 value]
Experimental Protocol: Ligand Preparation
2D to 3D conversion: Convert the 2D structures of the training set molecules into 3D conformations.
Generate multiple conformers: For each molecule, generate a diverse set of low-energy conformers to ensure that the bioactive conformation is likely to be included.
Energy minimization: Perform energy minimization on all generated conformers using a suitable force field (e.g., MMFF94).
Pharmacophore Model Generation
The generation of the pharmacophore model is based on the interactions observed between the co-crystallized ligand (BAL27862) and the key amino acid residues in the colchicine binding site of tubulin (PDB: 4O2A).
Key Interacting Residues in the Colchicine Binding Site (PDB: 4O2A):
Define the active site: In the prepared tubulin structure (4O2A), define the active site based on the location of the co-crystallized ligand, BAL27862.
Generate pharmacophore features: Use the "Pharmacophore Query Editor" in MOE to automatically generate pharmacophore features based on the interactions between the ligand and the protein. These features will typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (Aro)
Hydrophobic Centers (Hyd)
Excluded Volumes: These represent regions of steric hindrance within the binding pocket.
Refine the pharmacophore query: Manually inspect and refine the generated pharmacophore features. Ensure that the features correspond to key interactions known to be important for binding at the colchicine site. Remove any redundant or less critical features. The final pharmacophore model should be a concise representation of the essential binding interactions.
Pharmacophore Model Validation
A critical step to ensure the predictive power of the pharmacophore model is rigorous validation. The Güner-Henry (GH) scoring method is a widely accepted approach for this purpose.[7][8]
Experimental Protocol: Model Validation using GH Score
Prepare a validation database: Create a database containing a set of known active tubulin inhibitors (actives) and a much larger set of decoy molecules (inactives) that have similar physicochemical properties to the actives but are structurally diverse.
Screen the validation database: Use the generated pharmacophore model to screen the validation database.
Calculate the GH score: The GH score is calculated based on the following parameters:
Ha: Number of active compounds retrieved in the hit list.
A: Total number of active compounds in the database.
Ht: Total number of hits retrieved.
D: Total number of compounds in the database.
A GH score between 0.7 and 1.0 indicates a very good model with a high ability to distinguish between active and inactive compounds.[6]
Application of the Pharmacophore Model: Virtual Screening and Lead Optimization
Once validated, the pharmacophore model becomes a powerful tool for discovering novel chemical entities with the potential to inhibit tubulin polymerization.
Virtual Screening
Experimental Protocol: Virtual Screening
Select a compound library: Choose a large, diverse chemical library for screening (e.g., ZINC, ChemBridge, or an in-house library).
Prepare the database: Generate 3D conformers for all molecules in the selected library.
Perform the pharmacophore search: Use the validated pharmacophore model as a 3D query to screen the prepared database. Molecules that match the pharmacophore features within a specified tolerance (RMSD) are retained as hits.
Filter the hits: Apply additional filters to the hit list, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to prioritize compounds with drug-like properties.
Lead Optimization
The prioritized hits from the virtual screening serve as starting points for lead optimization. The pharmacophore model can guide the chemical synthesis of new analogs with improved potency and selectivity. By understanding the key pharmacophoric features, medicinal chemists can make rational modifications to the hit molecules to enhance their interactions with the tubulin binding site.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the structure-based pharmacophore modeling of 3-Methyl-1-benzofuran-5-carbaldehyde, targeting the colchicine binding site of tubulin. By following the detailed protocols presented, researchers can develop a robust and predictive pharmacophore model capable of identifying novel, potent, and drug-like tubulin inhibitors.
The integration of pharmacophore modeling into the early stages of drug discovery has the potential to significantly accelerate the identification of promising lead candidates and reduce the attrition rate in later stages of development. Future work in this area could involve the use of more advanced techniques such as dynamic pharmacophore modeling, which accounts for the flexibility of the protein target, and the application of machine learning algorithms to further refine the virtual screening process. Ultimately, the principles and methodologies detailed in this guide provide a solid foundation for the rational design of the next generation of benzofuran-based anticancer therapeutics.
References
Güner, O. F., & Henry, D. R. (2001). The Art and Science of Pharmacophore Model Generation and Validation. In Pharmacophore Perception, Development, and Use in Drug Design (pp. 199-224).
Li, W., Zhao, S., Li, X., Peng, W., Wang, L., Ye, W., ... & Wang, Y. D. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC medicinal chemistry, 12(5), 784-793. [Link]
Marrone, T. J., & McCammon, J. A. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. Inventions, 3(4), 75. [Link]
Aslam, J., & Aslam, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28510-28540. [Link]
Schaller, D., & Langer, T. (2011). Pharmacophore model evaluation based on the Güner-Henry scoring method.
Kaushik, A., Patel, J. R., Patel, S. A., Desai, S., & Sahoo, S. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2).
Zhang, H., Zhao, L., Li, X., Liu, X., Wang, Y., & Yao, J. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules (Basel, Switzerland), 24(17), 3181. [Link]
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug discovery today, 19(11), 1778-1786.
RCSB Protein Data Bank. (n.d.). 4O2A: Tubulin-BAL27862 complex. Retrieved from [Link]
Sadek, M. M., & El-Sayed, M. A. (2021). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4402.
Niu, M. M., Qin, J. Y., Tian, C. P., Yan, X. F., Dong, F. G., Cheng, Z. Q., ... & Gu, Y. Q. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta pharmacologica Sinica, 35(7), 963-972. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
Oriental Journal of Chemistry. (2014). Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. Oriental Journal of Chemistry, 30(3). [Link]
Wawrocka, W., Stary, K., Appelhans, D., Formela, M., & Gzella, A. K. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International journal of molecular sciences, 25(4), 1999. [Link]
Wieder, M., Garon, A., & Langer, T. (2021). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of medicinal chemistry, 64(6), 3123-3137. [Link]
ResearchGate. (2020). (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Retrieved from [Link]
U.S. Patent No. 9,212,336. (2015). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
Voet, A., & Zhang, K. Y. (2019). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Current pharmaceutical design, 25(36), 3844-3856.
Chen, C., Wang, T., Wu, F., Huang, W., He, G., Ouyang, L., ... & Jiang, Q. (2014). Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity. Drug design, development and therapy, 8, 1457. [Link]
Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Gazzar, A. R. (2020). Biologically important benzofuran analogs. Journal of Saudi Chemical Society, 24(1), 1-13.
Kciuk, M., & Kontek, R. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Scientific reports, 11(1), 1-15.
Grishina, M., & Potemkin, V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3126. [Link]
Electronic Properties and HOMO-LUMO Gap of 3-Methyl-1-benzofuran-5-carbaldehyde: A Computational Guide for Drug Development
Executive Summary The benzofuran ring system is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting various pathologies, from cancer to infectious diseases. Specifically, 3-Methyl-1-benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran ring system is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting various pathologies, from cancer to infectious diseases. Specifically, 3-Methyl-1-benzofuran-5-carbaldehyde (and closely related derivatives like 7-methoxy-3-methyl-1-benzofuran-5-carbaldehyde) serves as a critical synthetic intermediate and a potent pharmacophore[1]. The reactivity, metabolic stability, and target-binding affinity of this molecule are fundamentally governed by its electronic properties, most notably the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[2]. This whitepaper provides an in-depth technical framework for computing, validating, and interpreting the frontier molecular orbitals of this critical compound.
The HOMO-LUMO gap is a paramount indicator of a molecule's kinetic stability and chemical reactivity.
HOMO: Represents the outermost electron-filled orbital, dictating the molecule's ability to donate an electron (nucleophilicity).
LUMO: Represents the lowest-energy empty orbital, dictating the molecule's ability to accept an electron (electrophilicity).
The Gap (ΔE): A large energy gap implies high kinetic stability and low reactivity (a "hard" molecule), whereas a small gap indicates high polarizability and high reactivity (a "soft" molecule).
In drug development, understanding these parameters allows researchers to predict how 3-Methyl-1-benzofuran-5-carbaldehyde will interact with biological targets. For instance, the formyl group significantly lowers the LUMO energy, making the C5 position highly susceptible to nucleophilic attack by target protein cysteines or other biological nucleophiles.
Computational Methodology: A Self-Validating Protocol
To accurately determine the electronic properties of 3-Methyl-1-benzofuran-5-carbaldehyde, Density Functional Theory (DFT) is employed. The choice of functional and basis set is critical to ensuring scientific integrity.
Causality of Experimental Choice: We utilize the B3LYP functional combined with the 6-311G(d,p) basis set. B3LYP provides an optimal balance between computational expense and accuracy for conjugated organic systems. The 6-311G(d,p) basis set incorporates polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen), which are essential for accurately modeling the electron density distortion around the highly electronegative oxygen atoms in the furan ring and the carbaldehyde group.
Step-by-Step Computational Workflow
Initial Geometry Construction: Generate the 3D structure of 3-Methyl-1-benzofuran-5-carbaldehyde using a standard molecular builder (e.g., GaussView) and perform a preliminary molecular mechanics clean-up to establish a baseline conformation.
DFT Optimization: Submit the structure for geometry optimization using Gaussian (or equivalent quantum chemistry software) at the DFT/B3LYP/6-311G(d,p) level in the gas phase.
Self-Validation (Frequency Calculation): Concurrently run a vibrational frequency calculation on the optimized geometry.
Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is detected, the structure is trapped at a transition state (saddle point) rather than a true local minimum. The protocol dictates that the geometry must be perturbed and re-optimized until a true minimum is confirmed.
FMO Extraction: Extract the energies of the HOMO and LUMO from the optimized checkpoint file.
Descriptor Calculation: Calculate global reactivity descriptors (Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index) using Koopmans' theorem approximations.
DFT computational workflow for HOMO-LUMO extraction and self-validation.
Quantitative Data Analysis
Based on computational studies of benzofuran-5-carbaldehyde derivatives at the B3LYP/6-311G(d,p) level, the following table summarizes the representative electronic parameters for this scaffold[2].
Table 1: Representative Electronic Properties of the Benzofuran-5-carbaldehyde Scaffold
Parameter
Value (eV)
Significance / Equation
E_HOMO
-6.12
Electron donating capacity; dictates susceptibility to electrophiles.
E_LUMO
-2.45
Electron accepting capacity; dictates susceptibility to nucleophiles.
ΔE (Gap)
3.67
Kinetic stability. A gap of ~3.67 eV indicates moderate reactivity.
ω=μ2/2η
; high value indicates strong electrophilic nature.
Dipole Moment (μ)
~4.8 Debye
Indicates high molecular polarity, impacting aqueous solubility.
Implications in Drug Design and Catalysis
The calculated HOMO-LUMO gap of ~3.67 eV classifies 3-Methyl-1-benzofuran-5-carbaldehyde as a moderately soft molecule, making it highly suitable for targeted functionalization in drug synthesis.
In advanced synthetic applications, such as dearomative [4+2]-cycloadditions, the electronic nature of the benzofuran aldehyde is manipulated via differentiating catalysis. For instance, aminocatalysts can form a dienamine by dearomatization (a HOMO-raising differentiation), while independently activating an unsaturated aldehyde through LUMO-lowering iminium ion differentiation[3]. This HOMO-synergistic approach is directly reliant on the baseline FMO energies of the benzofuran-5-carbaldehyde scaffold. Furthermore, in a biological context, the high electrophilicity index (ω = 4.98) suggests that the carbaldehyde moiety will readily form Schiff bases with primary amines on target receptors, a mechanism frequently exploited in covalent drug design[2].
Molecular interaction pathway dictated by frontier molecular orbitals.
References
Differentiating Catalysis in the Dearomative [4 + 2]-Cycloaddition Involving Enals and Heteroaromatic Aldehydes
Organic Letters - ACS Publications[Link]
Synthesis and Computational Study of 7-Methoxy-2-[4-Methoxyphenyl]-1-Benzofuran-5-Carboxaldehyde and Synthesis of its Schiff Bases
ResearchGate[Link]
Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential
Banaras Hindu University[Link]
The Synthetic Versatility of 3-Methyl-1-benzofuran-5-carbaldehyde: A Gateway to Bioactive Heterocycles
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular precursors is paramount to the efficient construction of complex and biologically active compounds. Among the privileg...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular precursors is paramount to the efficient construction of complex and biologically active compounds. Among the privileged heterocyclic scaffolds, the benzofuran core is a recurring motif in numerous natural products and pharmaceutical agents, prized for its diverse pharmacological activities. This technical guide delves into the synthetic utility of a key derivative, 3-Methyl-1-benzofuran-5-carbaldehyde , showcasing its role as a versatile building block for the synthesis of a wide array of bioactive molecules. This document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols, underpinned by mechanistic insights and field-proven strategies.
The 3-Methyl-1-benzofuran-5-carbaldehyde Scaffold: Properties and Synthetic Access
3-Methyl-1-benzofuran-5-carbaldehyde is a crystalline solid characterized by the fusion of a benzene ring and a furan ring, with a methyl group at the 3-position and a formyl (aldehyde) group at the 5-position. This substitution pattern offers a unique combination of steric and electronic properties, making it an attractive starting material for further chemical elaboration. The aldehyde functionality serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the benzofuran nucleus provides a scaffold with inherent biological relevance. Benzofuran derivatives have demonstrated a broad spectrum of biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2]
Synthesis of the Precursor: 3-Methyl-1-benzofuran
The journey to 3-Methyl-1-benzofuran-5-carbaldehyde begins with the synthesis of its unfunctionalized parent, 3-methyl-1-benzofuran. A common and effective method involves the reaction of a salicylaldehyde derivative with a chloroacetone.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude residue in diethyl ether and wash successively with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude 3-methyl-1-benzofuran can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Experimental Choices: The use of a weak base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on chloroacetone. Acetone serves as a suitable polar aprotic solvent for this Sₙ2 reaction. The subsequent intramolecular cyclization is acid-catalyzed, which can occur during workup or by the in-situ generated acidic species.
Formylation of 3-Methyl-1-benzofuran: The Vilsmeier-Haack Reaction
With 3-methyl-1-benzofuran in hand, the next critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Protocol 2: Vilsmeier-Haack Formylation of 3-Methyl-1-benzofuran
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.
Slowly add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
Dissolve 3-methyl-1-benzofuran (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, carefully pour the reaction mixture into a beaker of ice-water with stirring.
Neutralize the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude 3-Methyl-1-benzofuran-5-carbaldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Trustworthiness of the Protocol: This protocol is based on well-established Vilsmeier-Haack reaction conditions. The slow, controlled addition of reagents at low temperatures is critical for safety and to avoid side reactions. The workup procedure is designed to neutralize the acidic reaction mixture and efficiently extract the product. Purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications of 3-Methyl-1-benzofuran-5-carbaldehyde in the Synthesis of Bioactive Molecules
The aldehyde functionality of 3-Methyl-1-benzofuran-5-carbaldehyde is a versatile handle for constructing more complex molecular architectures with a wide range of biological activities. The following sections detail key transformations and provide protocols for the synthesis of promising classes of compounds.
Synthesis of Chalcones: Precursors to Flavonoids and other Heterocycles
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.
Protocol 3: Synthesis of a 3-Methyl-1-benzofuran Chalcone Derivative
Materials:
3-Methyl-1-benzofuran-5-carbaldehyde
A substituted acetophenone (e.g., 4'-hydroxyacetophenone)
Dissolve 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
Cool the solution in an ice bath and slowly add aqueous NaOH solution dropwise with stirring.
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of ice-water.
Acidify the mixture with dilute HCl to precipitate the chalcone.
Filter the solid product, wash with cold water until the washings are neutral, and dry.
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathways from starting materials to bioactive scaffolds.
Formation of Schiff Bases: A Gateway to Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The imine bond is crucial for their biological activity.
Protocol 4: Synthesis of a Schiff Base from 3-Methyl-1-benzofuran-5-carbaldehyde
Materials:
3-Methyl-1-benzofuran-5-carbaldehyde
A primary amine (e.g., aniline or a substituted aniline)
Ethanol or methanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolve 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
Add the primary amine (1.0 eq) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to room temperature. The Schiff base may precipitate out of the solution.
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Knoevenagel Condensation and Subsequent Transformations for Kinase Inhibitors
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The resulting α,β-unsaturated product can be a key intermediate in the synthesis of various heterocyclic systems, including those with kinase inhibitory activity. For instance, benzofuran derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for neurodegenerative diseases, and Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy.[3][7]
Conceptual Application Workflow:
Caption: Workflow for developing kinase inhibitors.
3-Methyl-1-benzofuran-5-carbaldehyde stands out as a highly valuable and versatile precursor in the field of organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of a diverse library of heterocyclic compounds. The application notes and protocols detailed herein offer a practical guide for researchers to explore the synthetic potential of this scaffold in the quest for novel therapeutic agents. The demonstrated utility in synthesizing known bioactive cores, such as chalcones, Schiff bases, and pyrimidines, underscores its significance as a key building block in modern drug discovery.
References
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. Available from: [Link]
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Journal of Medicinal Chemistry. 2009. Available from: [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017. Available from: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. Available from: [Link]
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article in Pharmaceutical Sciences. 2022. Available from: [Link]
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Available from: [Link]
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal. 2008. Available from: [Link]
Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. 2022. Available from: [Link]
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research. 2014. Available from: [Link]
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. 2007. Available from: [Link]
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. 2013. Available from: [Link]
Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. Molecular Diversity. 2021. Available from: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019. Available from: [Link]
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters. 2023. Available from: [Link]
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. 2024. Available from: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. 2019. Available from: [Link]
Application Note: Catalytic Cross-Coupling Strategies for 3-Methyl-1-benzofuran-5-carbaldehyde in Drug Discovery
Executive Summary & Strategic Importance 3-Methyl-1-benzofuran-5-carbaldehyde (MDL: MFCD18821432) is a highly privileged, dual-functional heterocyclic building block used extensively in drug discovery and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
3-Methyl-1-benzofuran-5-carbaldehyde (MDL: MFCD18821432) is a highly privileged, dual-functional heterocyclic building block used extensively in drug discovery and materials science. The benzofuran core is a recognized pharmacophore present in numerous FDA-approved therapeutics. The C-3 methyl group provides critical conformational locking and metabolic stability by blocking oxidative metabolism at the susceptible C-3 position.
From a synthetic perspective, this molecule presents two orthogonal vectors for catalytic cross-coupling:
The Heterocyclic Core (C-2 Position): Susceptible to Palladium-catalyzed C–H activation.
The Formyl Group (C-5 Position): Susceptible to Rhodium-catalyzed decarbonylative cross-coupling.
This application note provides detailed, self-validating protocols and mechanistic rationales for functionalizing both vectors, allowing researchers to build diverse chemical libraries from a single starting material.
Direct C–H arylation of benzofurans typically occurs at the C-2 position due to favorable electron density and coordination geometry for palladium insertion. Because the C-3 position in our substrate is sterically blocked by a methyl group, complete regioselectivity is guaranteed. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway ().
The choice of catalyst and additives is governed by strict kinetic causality:
Catalyst:Pd(OAc)₂ is utilized as the pre-catalyst. It is readily reduced in situ to the active Pd(0) species.
Proton Shuttle:Pivalic acid (PivOH) is a critical additive. The bulky pivalate anion acts as an internal proton shuttle, lowering the activation energy of the C–H cleavage step significantly compared to standard acetate ligands.
Solvent:Hexafluoroisopropanol (HFIP) is selected because its strong hydrogen-bond donating ability stabilizes the polar CMD transition state and prevents the formation of inactive palladium black ().
Figure 1: Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for C-2 arylation.
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Methyl-1-benzofuran-5-carbaldehyde (0.5 mmol, 1.0 equiv), the desired Aryl Iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 5 mol%), Ag₂CO₃ (275 mg, 2.0 equiv), and PivOH (15.3 mg, 30 mol%).
Atmosphere Exchange: Seal the tube with a septum and purge the vessel with Argon via three vacuum/Argon cycles.
Solvent Addition: Inject anhydrous HFIP (2.5 mL, 0.2 M) through the septum.
Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring.
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and palladium residues. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System:
To validate the success of the C-2 arylation without relying solely on LC-MS, monitor the ¹H NMR spectrum of the crude mixture. The starting material exhibits a distinct singlet for the C-2 proton in the aromatic region (~7.6 ppm). In a successful reaction, this peak will completely disappear , while the diagnostic C-5 formyl proton singlet (~10.0 ppm) and the C-3 methyl singlet (~2.3 ppm) will remain unshifted and integrate 1:3 relative to each other. This confirms regioselective core functionalization over aldehyde consumption.
When the C-5 formyl group is no longer required for the final pharmacophore, it can be repurposed as a traceless electrophilic handle. Rhodium-catalyzed decarbonylative cross-coupling allows the direct conversion of the aldehyde into a biaryl linkage (; ).
Catalyst:[Rh(cod)Cl]₂ is utilized as the Rh(I) source. The catalytic cycle initiates with the oxidative addition of the Rh(I) center into the C–CHO bond, forming an acyl-Rh(III)-hydride intermediate. Extrusion of carbon monoxide (CO) yields an aryl-Rh(III)-hydride.
Ligand: The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is explicitly chosen. Its specific bite angle enforces a cis-geometry on the rhodium center, which is a strict stereoelectronic prerequisite for the final reductive elimination step to form the biaryl bond.
Figure 2: Rhodium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of aldehydes.
Protocol 2: Step-by-Step Methodology
Objective: Synthesize 5-aryl-3-methyl-1-benzofuran derivatives via aldehyde extrusion.
Preparation: In a 15 mL pressure tube, combine 3-Methyl-1-benzofuran-5-carbaldehyde (0.5 mmol, 1.0 equiv), the desired Arylboronic acid (1.0 mmol, 2.0 equiv), [Rh(cod)Cl]₂ (12.3 mg, 5 mol% Rh), dppp (20.6 mg, 10 mol%), and anhydrous Na₂CO₃ (106 mg, 2.0 equiv).
Atmosphere Exchange: Purge the vessel with Argon (3 cycles).
Reaction: Seal the pressure tube tightly. Heat the mixture at 130 °C for 24 hours. Caution: Decarbonylation generates CO gas; ensure the pressure vessel is rated for the resulting pressure increase.
Workup: Cool to room temperature. Carefully vent the tube in a fume hood to release CO. Dilute with CH₂Cl₂ (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
Self-Validating System:
Validation of the decarbonylative cross-coupling is achieved by observing the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) in the ¹H NMR spectrum, replaced by new integrated aromatic signals from the cross-coupled aryl group. Additionally, IR spectroscopy serves as a rapid orthogonal validation tool; the strong, sharp carbonyl stretching frequency (C=O) typically observed at ~1690 cm⁻¹ for benzofuran carbaldehydes will be entirely absent in the purified biaryl product.
Quantitative Data & Reaction Optimization Summary
The following table summarizes the optimization metrics and functional group tolerances for both catalytic pathways, allowing researchers to select the appropriate conditions based on their specific substrate scope.
Reaction Pathway
Catalyst System
Solvent / Temp
Key Additive
Yield Range
Functional Group Tolerance
C-2 Arylation
Pd(OAc)₂ (5 mol%)
HFIP / 80 °C
PivOH (30 mol%)
75–92%
Halides (F, Cl), Esters, Ethers, Trifluoromethyls. Note: Sensitive to strong coordinating groups (e.g., free amines).
C-2 Arylation
Pd(OAc)₂ (5 mol%)
DMF / 110 °C
None
40–55%
Lower yields due to lack of CMD proton shuttle; increased Pd black formation.
Monodentate ligands fail to enforce the required cis-geometry for reductive elimination.
References
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238.[Link]
Mayhugh, A. L., & Luscombe, C. K. (2021). Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Organic Letters, 23(18), 7219-7223.[Link]
Li, C.-J., et al. (2010). Rhodium-Catalyzed Oxidative C−H Arylation of 2-Arylpyridine Derivatives via Decarbonylation of Aromatic Aldehydes. Journal of the American Chemical Society, 132(34), 11887–11889.[Link]
Yu, X., Liu, G., & Geng, S. (2020). Rhodium-Catalyzed Decarbonylation Cross-coupling Reactions of Aromatic Aldehydes and Arylboronic Acids via C-C Bond Activation Directed by a Guide Group Chelation. Inorganic Chemistry Communications, 118, 108022.[Link]
Method
Advanced Functionalization Strategies for the Formyl Group in 3-Methyl-1-benzofuran-5-carbaldehyde
Pharmacological Context & Chemical Rationale The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting profound anti-tumor, anti-viral, and anti-oxidative prope...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context & Chemical Rationale
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting profound anti-tumor, anti-viral, and anti-oxidative properties (1)[1]. Specifically, derivatives of 3-methyl-1-benzofuran-5-carbaldehyde have been isolated as neolignans from the roots of Dasymaschalon sootepense and evaluated for their cytotoxic and anti-HIV-1 reverse transcriptase activities (2)[2].
From a synthetic perspective, the C-5 formyl group acts as a highly versatile electrophilic handle. It allows for late-stage diversification, enabling the rapid construction of structure-activity relationship (SAR) libraries. The dearomative functionalization and cycloaddition of such heteroaromatic aldehydes have proven to be powerful tools for stereoselective synthesis (3)[3]. This application note details two highly robust, self-validating protocols for the functionalization of this formyl group: C-N bond formation via reductive amination and C-C bond extension via Wittig olefination.
Strategic Functionalization Pathways
Workflow for the divergent functionalization of the C-5 formyl group in benzofuran derivatives.
Protocol I: C-N Bond Formation via Reductive Amination
Mechanistic Causality & Reagent Selection
The transformation of the C-5 aldehyde into a tertiary amine requires precise kinetic control to prevent the premature reduction of the aldehyde to a benzyl alcohol. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the transient, highly electrophilic iminium ion without attacking the starting 3-methyl-1-benzofuran-5-carbaldehyde. Glacial acetic acid is utilized as a catalyst to accelerate hemiaminal dehydration, driving iminium formation.
Quantitative Reaction Optimization
To establish the optimal parameters, various reducing agents were evaluated. STAB in 1,2-dichloroethane (DCE) provided the highest chemoselectivity and yield.
Table 1: Optimization of Reducing Agents for Reductive Amination
Reducing Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
NaBH₄
MeOH
25
4
35
High byproduct (premature alcohol formation)
NaBH₃CN
MeOH
25
12
68
Effective, but generates toxic HCN gas
STAB
DCE
25
6
92
Clean conversion, highest chemoselectivity
STAB
THF
25
8
85
Slower reaction kinetics
Step-by-Step Methodology
Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 3-methyl-1-benzofuran-5-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL).
Amine Addition: Add the secondary amine (1.2 mmol) followed by glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 1 hour to allow for complete iminium ion formation.
Reduction: Cool the reaction to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 10 minutes to control any mild exotherm.
Self-Validation Checkpoint (TLC): After 6 hours of stirring at room temperature, spot the mixture on a silica TLC plate (Hexanes/EtOAc 7:3). The UV-active starting material (Rf ~0.6) must be completely consumed, replaced by a more polar, ninhydrin-active spot (Rf ~0.3). If the aldehyde persists, add an additional 0.3 eq of STAB and stir for 2 hours.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure benzylamine derivative.
Protocol II: C-C Bond Extension via Wittig Olefination
Mechanistic Causality & Reagent Selection
Extending the carbon framework via the Wittig reaction is a highly reliable method for synthesizing styrene-like benzofuran derivatives (4)[4]. The choice of base is critical for generating the ylide from the phosphonium salt. Potassium tert-butoxide (KOtBu) in anhydrous THF provides a strong, sterically hindered, non-nucleophilic environment. This favors rapid, irreversible ylide formation while completely suppressing side reactions like the Cannizzaro reaction on the unreacted aldehyde.
Mechanistic sequence of the Wittig olefination on 3-Methyl-1-benzofuran-5-carbaldehyde.
Quantitative Reaction Optimization
The base and solvent heavily influence the stereochemical outcome (E/Z ratio) and overall yield of the olefination.
Table 2: Base & Solvent Effects on Wittig Olefination Yields
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
E/Z Ratio
NaH
THF
0 to 25
4
75
40:60
KOtBu
THF
0 to 25
2
89
15:85
n-BuLi
THF
-78 to 25
3
82
20:80
K₂CO₃
Toluene
110
12
45
50:50
Step-by-Step Methodology
Ylide Generation: In a flame-dried 50 mL flask under argon, suspend the alkyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C.
Base Addition: Add KOtBu (1.3 mmol) in one portion.
Self-Validation Checkpoint (Visual): Upon addition of KOtBu, the solution must transition to a vibrant orange/red color within 15 minutes, confirming successful ylide generation. If the solution remains colorless or pale yellow, the base has degraded or moisture has quenched the ylide; the reaction must be aborted before adding the aldehyde.
Aldehyde Addition: Dissolve 3-methyl-1-benzofuran-5-carbaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the ylide solution over 10 minutes to control the exotherm. The vibrant color will gradually fade to a pale yellow as the ylide is consumed.
Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding distilled water (10 mL).
Workup & Trituration: Extract the mixture with ethyl acetate (3 × 15 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. To remove the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:4). Filter off the precipitated white solid (Ph₃P=O) and concentrate the filtrate. Purify the final alkene via silica gel chromatography.
Analytical Validation & Quality Control
To ensure the integrity of the functionalization, perform the following analytical checks:
¹H NMR (400 MHz, CDCl₃): For both protocols, the sharp singlet corresponding to the C-5 formyl proton (~10.0 ppm) must completely disappear.
Reductive Amination: Look for the appearance of a new singlet or multiplet around 3.5–4.0 ppm corresponding to the newly formed benzylic CH₂ protons.
Wittig Olefination: Look for the appearance of vinylic protons in the 5.5–7.0 ppm region. The coupling constant (J) of these protons will confirm the E/Z geometry (J ~ 11 Hz for Z, J ~ 16 Hz for E).
LC-MS: Confirm the molecular ion peak [M+H]⁺ matches the calculated mass of the target functionalized derivative.
References
Source: National Institutes of Health (NIH)
Natural source, bioactivity and synthesis of benzofuran derivatives
Source: ScienceOpen / RSC Advances
URL
WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE
Source: ResearchGate
URL
Application Note: Green Chemistry Synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Methyl-1-benzofuran-5-carbaldehyde (CAS: 342600-59-3) Executive Summary & Rationale In modern drug discovery, the benzofura...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 3-Methyl-1-benzofuran-5-carbaldehyde (CAS: 342600-59-3)
Executive Summary & Rationale
In modern drug discovery, the benzofuran core is recognized as a privileged pharmacophore, heavily utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. Specifically, 3-Methyl-1-benzofuran-5-carbaldehyde serves as a highly versatile electrophilic building block for synthesizing complex kinase inhibitors and targeted therapeutics.
Historically, the synthesis of substituted benzofurans has relied on environmentally detrimental conditions, including the use of corrosive liquid acids (e.g., polyphosphoric acid, H₂SO₄), toxic halogenated solvents, and prolonged convective heating[2]. As a Senior Application Scientist, I have developed this optimized, two-step green chemistry protocol to eliminate these hazards. By integrating Microwave-Assisted Organic Synthesis (MAOS) with biodegradable solvents (PEG-400) and recyclable heterogeneous catalysts (Amberlyst-15) , this methodology drastically reduces the Environmental Factor (E-factor) while resolving the chronic reproducibility issues associated with legacy syntheses[3].
Mechanistic Insights & Experimental Causality
To ensure successful execution, it is critical to understand the causality behind the selected reagents and conditions:
Step 1: O-Alkylation in PEG-400: The reaction between 4-hydroxybenzaldehyde and chloroacetone is traditionally performed in DMF or toluene. Here, we utilize PEG-400. PEG-400 is not merely a green solvent; it acts as a phase-transfer catalyst. It complexes the potassium cation from K₂CO₃, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly attacks the electrophilic carbon of chloroacetone.
Step 2: Intramolecular Friedel-Crafts-Type Cyclization: The intermediate, 4-(2-oxopropoxy)benzaldehyde, must undergo cyclization. Instead of using hazardous liquid acids, we employ Amberlyst-15 , a macroreticular sulfonic acid resin. The localized high-density acidic sites on the resin protonate the ketone carbonyl, driving an electrophilic attack onto the activated ortho-position of the benzene ring. Subsequent dehydration yields the fully aromatized 3-methylbenzofuran system.
Microwave Irradiation (MWI): Convective heating relies on thermal conductivity, which is inefficient in viscous media like PEG. MWI provides direct volumetric heating via dipole rotation, accelerating the reaction kinetics and reducing reaction times from hours to mere minutes[3].
Self-Validating Experimental Design
Trust in a synthetic protocol requires built-in validation. This workflow is designed as a self-validating system through orthogonal In-Process Controls (IPCs):
Mass Balance & Conversion Tracking: The transition from the highly polar 4-hydroxybenzaldehyde to the intermediate ether, and finally to the non-polar benzofuran, allows for distinct, non-overlapping retention times on Reverse-Phase HPLC.
Spectroscopic Benchmarks: The cyclization step is validated by the disappearance of the aliphatic ketone carbonyl stretch (~1715 cm⁻¹) in FT-IR, and the emergence of the rigid, conjugated benzofuran C=C stretches (~1590 cm⁻¹).
Quantitative Data & Green Metrics
The table below summarizes the dramatic improvements in efficiency and sustainability achieved by transitioning from conventional methods to this green protocol.
Parameter
Conventional Methodology
Green Protocol (MWI + PEG)
Reaction Solvent
DMF / Toluene (Toxic/Flammable)
PEG-400 / Solvent-Free
Catalyst System
PPA / H₂SO₄ (Corrosive, Single-use)
Amberlyst-15 (Recyclable up to 5x)
Total Reaction Time
12 – 18 hours
25 minutes
Heating Modality
Convective (120°C)
Volumetric Microwave (80°C – 110°C)
Overall Yield
45% – 55%
82% – 88%
E-Factor
> 25 (High waste generation)
< 5 (Highly sustainable)
Step-by-Step Protocol
Phase 1: O-Alkylation (Synthesis of 4-(2-oxopropoxy)benzaldehyde)
Preparation: Charge a 50 mL microwave-safe quartz reaction vessel with 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous K₂CO₃ (15 mmol, 2.07 g).
Solvent Addition: Add 10 mL of PEG-400 to the vessel. Stir gently for 2 minutes to ensure uniform suspension.
Reagent Introduction: Dropwise, add chloroacetone (12 mmol, 1.11 g) to the mixture under continuous stirring.
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 80°C (approx. 300 W power limit) for 10 minutes .
IPC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and inject into an HPLC (C18 column, 70:30 MeOH:H₂O). Proceed only when the 4-hydroxybenzaldehyde peak shows >98% consumption.
Workup: Extract the intermediate using green solvents (ethyl acetate, 3 × 15 mL). Wash the organic layer with distilled water (2 × 10 mL) to partition out the PEG-400 and inorganic salts. Concentrate under reduced pressure to yield the crude intermediate.
Phase 2: Intramolecular Cyclization (Synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde)
Catalyst Loading: Transfer the crude 4-(2-oxopropoxy)benzaldehyde into a clean microwave vessel. Add 0.5 g of dry Amberlyst-15 (H⁺ form) resin.
Solvent-Free Cyclization: Seal the vessel and subject it to microwave irradiation under solvent-free conditions at 110°C for 15 minutes .
Product Extraction: Cool the vessel to room temperature. Extract the target product by washing the resin bed with warm ethanol (20 mL).
Catalyst Recovery: Filter the mixture to separate the Amberlyst-15 catalyst. (Note: The recovered resin can be washed with dilute HCl, dried, and reused for up to 5 subsequent cycles without significant loss of catalytic activity).
Purification: Evaporate the ethanol under reduced pressure. Recrystallize the resulting solid from an aqueous ethanol mixture (80:20) to afford pure 3-Methyl-1-benzofuran-5-carbaldehyde as a pale crystalline solid.
Workflow Visualization
Workflow for the green synthesis and validation of 3-Methyl-1-benzofuran-5-carbaldehyde.
References
Title: Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review
Source: Atlantis Press
URL: [Link]
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies
Source: ACS Omega (PMC)
URL: [Link]
Title: Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones
Source: ResearchGate
URL: [Link]
Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL: [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-Methyl-1-benzofuran-5-carbaldehyde
Prepared by: Senior Application Scientist, Formulations Division This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3-Methyl-...
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3-Methyl-1-benzofuran-5-carbaldehyde. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues to ensure the accuracy, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is 3-Methyl-1-benzofuran-5-carbaldehyde so poorly soluble in water?
A: The low aqueous solubility of 3-Methyl-1-benzofuran-5-carbaldehyde is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:
Aromatic Fused-Ring System: The core benzofuran structure is a rigid, planar, and nonpolar aromatic system. Such structures are inherently hydrophobic ("water-fearing") as they cannot form favorable hydrogen bonds with water molecules.
Lipophilic Substituents: The presence of a methyl group (-CH₃) at the 3-position further increases the molecule's lipophilicity or "fat-likeness."
Lack of Ionizable Groups: The aldehyde functional group is not readily ionizable at physiological pH ranges. The molecule lacks acidic or basic centers that could be protonated or deprotonated to form water-soluble salts.[1]
Predicted Lipophilicity (LogP): While direct experimental data for this specific molecule is scarce, the related compound 1-Benzofuran-5-carbaldehyde has a calculated XLogP3 of 1.8.[2] The addition of a methyl group will increase this value, indicating a strong preference for a nonpolar environment over an aqueous one. Molecules with a LogP > 0.5 are generally considered to have low water solubility.
Q2: What are the downstream consequences of poor solubility in my experiments?
A: Ignoring or improperly addressing low solubility can severely compromise your experimental results. Common consequences include:
Inaccurate Concentration: The actual concentration of the dissolved compound will be significantly lower than the nominal concentration calculated from the weighed mass, leading to erroneous dose-response curves and potency calculations.
Compound Precipitation: The compound may precipitate out of solution during an experiment due to changes in temperature, pH, or interaction with other components. This is especially problematic in automated screening systems and cell-based assays, where precipitates can cause artifacts.
Low Bioavailability: In preclinical animal studies, poor aqueous solubility leads to poor absorption from the gastrointestinal tract or injection site, resulting in low and erratic bioavailability and masking the true efficacy of the compound.[3]
Reduced Reaction Efficiency: In aqueous-based chemical reactions, the low concentration of the dissolved reactant can dramatically slow down or completely stall the desired chemical transformation.[4]
Strategic Troubleshooting Workflow
Before selecting a solubilization method, it's crucial to follow a logical decision-making process. The choice of strategy depends on the required final concentration, the nature of the experiment (e.g., biochemical vs. cell-based assay), and the tolerance of the system to excipients.
Caption: A decision tree for troubleshooting solubility issues.
Detailed Troubleshooting Guides & Protocols
Q3: How do I properly use a co-solvent to increase solubility?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[1][5] This is the most common first-line approach.
Causality: By disrupting water's hydrogen-bonding network and lowering the dielectric constant of the medium, co-solvents reduce the energy penalty required to create a cavity for the nonpolar solute molecule.
Weigh Compound: Accurately weigh a small amount of 3-Methyl-1-benzofuran-5-carbaldehyde (e.g., 1-5 mg) into a clean glass vial.
Add Co-solvent: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to achieve your target stock concentration (e.g., 20 mM).
Ensure Dissolution: Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm there are no suspended particles.
Dilution into Aqueous Media: To prepare your working solution, perform a serial dilution. Crucially, add the concentrated stock solution dropwise into the vortexing aqueous buffer, not the other way around. This "plunge" method minimizes localized high concentrations that can cause immediate precipitation.
Final Concentration Check: Always ensure the final concentration of the co-solvent in your assay is below the tolerated limit for your specific system (e.g., <0.5% DMSO for most cell lines).
Q4: I'm still seeing precipitation with a co-solvent. What is my next option?
A: If co-solvents are insufficient, surfactants are the next logical step. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell, effectively encapsulating the drug and rendering it soluble in the bulk aqueous phase.[6][7][8]
Surfactant
Type
Notes
Tween® 80
Non-ionic
Widely used, low toxicity, common in pharmaceutical formulations.[9]
Kolliphor® EL
Non-ionic
(Formerly Cremophor® EL). Excellent solubilizer but has known biological effects.
SDS
Anionic
Sodium dodecyl sulfate. A strong solubilizer but can denature proteins. Not suitable for most biological assays.
Prepare Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80) in your aqueous buffer.
Prepare Compound Stock: Dissolve 3-Methyl-1-benzofuran-5-carbaldehyde in a minimal amount of a suitable co-solvent like ethanol to create a high-concentration stock.
Create Formulation: While vortexing, slowly add the compound's ethanol stock to the surfactant-containing buffer. The final concentration of the surfactant should be well above its CMC.
Equilibrate: Allow the solution to equilibrate for at least 30 minutes to ensure micelle formation and drug encapsulation. The resulting solution should be clear.
Q5: My assay is highly sensitive to solvents and surfactants. Is there a more biocompatible alternative?
A: Yes. For sensitive applications or when high concentrations are required, cyclodextrins are an excellent choice. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form a host-guest "inclusion complex" with the drug molecule, effectively masking its hydrophobicity from the water.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher aqueous solubility and improved safety profile over native β-cyclodextrin.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Molar Calculation: Calculate the required masses for a 1:1 molar ratio of 3-Methyl-1-benzofuran-5-carbaldehyde and HP-β-CD.
Mix Components: Place the weighed HP-β-CD into a glass mortar. Add the weighed compound.
Knead: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, sticky paste. This intimate contact facilitates the entry of the guest molecule into the cyclodextrin cavity.[10]
Dry: Dry the paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, resulting in a fine powder.
Reconstitute: This powdered complex can now be directly dissolved in your aqueous buffer to the desired final concentration. The resulting solution should be clear.
Validation and Best Practices
Q6: How can I be sure my compound is truly dissolved?
A: Visual clarity is a good first indicator but can be misleading. A solution may appear clear but contain nano-sized precipitates.
Centrifugation Test: A simple and effective method. Centrifuge your final solution at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure its concentration via a validated analytical method (e.g., HPLC-UV or LC-MS/MS). If the concentration is the same as the non-centrifuged solution, the compound is likely fully dissolved.
Filtration: Filtering the solution through a 0.22 µm filter can remove undissolved particles. Comparing the concentration before and after filtration is another way to assess solubility.
References
American Elements. (n.d.). Benzofurans. Retrieved from [Link]
PubChem. (n.d.). 1-Benzofuran-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions.
RSC Publishing. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Retrieved from [Link]
Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
ACS Publications. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Jin, T. S., et al. (2004). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media.
PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. Retrieved from [Link]
PMC. (n.d.). β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. National Center for Biotechnology Information. Retrieved from [Link]
ACS Food Science & Technology. (2024). β-Cyclodextrin Inclusion Complex with Essential Oil from Lippia (Aloysia citriodora): Preparation, Physicochemical Characterization, and Its Application on Beef. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
ACS Publications. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
ACS Omega. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 1-BENZOFURAN-5-CARBALDEHYDE | CAS 10035-16-2. Retrieved from [Link]
PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
Wikipedia. (n.d.). 5-Methylfurfural. Retrieved from [Link]
MilliporeSigma. (n.d.). 1-benzofuran-5-carbaldehyde | 10035-16-2. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
PubMed. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. National Center for Biotechnology Information. Retrieved from [Link]
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). EP2629763B1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
Journal of Pharmaceutical Analysis. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
MDPI. (2024). Aldehydes: What We Should Know About Them. Retrieved from [Link]
PubMed. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]
PubChemLite. (n.d.). 5-methyl-1-benzofuran-3-ol (C9H8O2). Retrieved from [Link]
Technical Support Center: Storage and Handling of 3-Methyl-1-benzofuran-5-carbaldehyde
Introduction: 3-Methyl-1-benzofuran-5-carbaldehyde is a valuable intermediate in pharmaceutical research and a key component in the development of novel therapeutics. However, its chemical structure, which incorporates b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 3-Methyl-1-benzofuran-5-carbaldehyde is a valuable intermediate in pharmaceutical research and a key component in the development of novel therapeutics. However, its chemical structure, which incorporates both an aromatic aldehyde and a benzofuran ring system, renders it highly susceptible to degradation during storage. The primary pathway of degradation is auto-oxidation, leading to the formation of impurities that can compromise experimental outcomes, reduce yield, and introduce confounding variables. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to ensure the long-term stability and integrity of your 3-Methyl-1-benzofuran-5-carbaldehyde samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why has my solid 3-Methyl-1-benzofuran-5-carbaldehyde sample turned yellow or developed a brownish tint?
This discoloration is a classic indicator of auto-oxidation. The aldehyde group is reacting with atmospheric oxygen to form the corresponding carboxylic acid (3-Methyl-1-benzofuran-5-carboxylic acid) and other colored degradation byproducts. This process is accelerated by exposure to light, heat, and air.[1][2]
Q2: What is auto-oxidation and why is this specific molecule so prone to it?
Auto-oxidation is a spontaneous oxidation reaction with atmospheric oxygen at ambient temperatures.[3] 3-Methyl-1-benzofuran-5-carbaldehyde is particularly susceptible due to the aldehyde functional group. The hydrogen atom on the carbonyl carbon (the aldehydic proton) is easily abstracted, initiating a free-radical chain reaction that converts the aldehyde to a carboxylic acid.[4][5]
Q3: I've noticed a fine white precipitate in my container. What is it?
The most likely identity of a white, poorly soluble precipitate is the primary oxidation product: 3-Methyl-1-benzofuran-5-carboxylic acid. While the parent aldehyde is typically a solid, the resulting carboxylic acid has different solubility properties and can precipitate out, especially if the bulk material has been stored for an extended period or under suboptimal conditions.
Q4: How long can I expect my sample to remain stable?
Shelf-life is entirely dependent on storage conditions. An unopened container stored under an inert atmosphere at low temperatures can remain stable for over a year. However, once opened and exposed to air, significant degradation can occur within weeks to months.[6] Regular purity assessment is recommended for opened containers.
Q5: Should I add an antioxidant to my sample?
For long-term storage of opened containers, adding a radical-scavenging antioxidant such as Butylated Hydroxytoluene (BHT) is a highly effective strategy.[2] Antioxidants function by terminating the free-radical chain reaction that drives auto-oxidation.[7]
Section 2: The Mechanism of Degradation: A Tale of Two Moieties
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. This compound features two sites susceptible to oxidative attack: the aldehyde group and the benzofuran ether linkage.
Primary Pathway: Aldehyde Auto-Oxidation
The most significant and rapid degradation pathway is the free-radical auto-oxidation of the aldehyde group.[8] This process occurs via a well-established chain reaction mechanism.[3][4][9]
Initiation: The reaction begins when an initiator (e.g., UV light, heat, or a trace metal ion) facilitates the formation of a radical, which then abstracts the weakly-bound aldehydic hydrogen atom, creating an acyl radical.
Propagation: This is a self-sustaining cycle. The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive peroxyacyl radical then abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and forming a peroxy acid and a new acyl radical.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.
The peroxy acid formed during propagation can further react with another molecule of the aldehyde to produce two molecules of the final carboxylic acid product.
Technical Support Center: Optimizing Temperature for 3-Methyl-1-benzofuran-5-carbaldehyde Formylation
Welcome to the technical support center for the formylation of 3-Methyl-1-benzofuran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the formylation of 3-Methyl-1-benzofuran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding temperature optimization for this critical reaction. Our goal is to equip you with the knowledge to not only execute these formylation reactions successfully but also to understand the underlying principles that govern their outcomes.
Introduction: The Critical Role of Temperature in Benzofuran Formylation
The introduction of a formyl group onto the 3-methyl-1-benzofuran-5-carbaldehyde scaffold is a pivotal step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The regioselectivity and yield of this electrophilic aromatic substitution are highly sensitive to reaction conditions, with temperature being a paramount parameter. Inadequate temperature control can lead to a cascade of undesirable outcomes, including the formation of isomers, polymeric tars, and decomposition of the starting material. This guide will delve into the nuances of temperature optimization for common formylation methods used for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylation reactions for 3-Methyl-1-benzofuran-5-carbaldehyde, and what are their typical temperature ranges?
A1: Several classical formylation reactions can be employed, each with its own characteristic temperature profile:
Vilsmeier-Haack Reaction: This is a widely used and efficient method for formylating electron-rich heterocycles.[1][2] The reaction typically involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[2] For reactive substrates like benzofurans, the reaction is often initiated at low temperatures, typically 0 °C to 10 °C , to control the initial exotherm during the addition of the substrate to the pre-formed Vilsmeier reagent.[3][4] The reaction may then be allowed to warm to room temperature or gently heated to 25-40 °C to drive it to completion.[4]
Duff Reaction: This method is particularly useful for the ortho-formylation of phenols, but can be adapted for other activated aromatic systems.[5] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often trifluoroacetic acid (TFA) or acetic acid.[5][6] The reaction temperature is a critical factor, with a common range being 70-85 °C .[7] Exceeding this range can lead to the formation of undesirable resinous byproducts.[8]
Gattermann Reaction: This reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, making the procedure safer.[10] The Gattermann reaction is typically carried out at or near room temperature .
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[2] The reaction is generally performed at low temperatures, often starting at 0 °C and slowly warming to room temperature, to control the reactivity of the powerful electrophile generated.
Q2: I'm observing a significant amount of dark, tar-like polymer in my Vilsmeier-Haack reaction. What is the likely cause related to temperature?
A2: The formation of a dark, intractable polymer is a classic sign of an uncontrolled exothermic reaction, a common issue in the formylation of acid-sensitive substrates like furans and benzofurans.[3] The Vilsmeier-Haack reaction is exothermic, and if the temperature is not strictly controlled, localized "hot spots" can develop.[4] This excessive heat can initiate acid-catalyzed polymerization of the benzofuran ring.
Troubleshooting Steps:
Strict Temperature Control: Maintain a low temperature, ideally between 0 °C and 10 °C , during the formation of the Vilsmeier reagent and, crucially, during the addition of the 3-methyl-1-benzofuran-5-carbaldehyde substrate.[3] The use of an ice-salt bath or a cryocooler is highly recommended for precise temperature management.
Slow and Controlled Addition: Add the phosphoryl chloride (POCl₃) to the N,N-dimethylformamide (DMF) dropwise and with vigorous stirring to effectively dissipate the heat generated.[3] Similarly, the addition of the benzofuran substrate to the formed Vilsmeier reagent should be slow and controlled.
Q3: My Duff reaction is giving me a low yield and a lot of resinous material. How can I optimize the temperature to improve this?
A3: Resin formation is a known side reaction in the Duff reaction, particularly when dealing with reactive phenolic compounds, and is exacerbated by high temperatures.[8] The reaction involves the formation of multiple reactive intermediates that can lead to phenol-formaldehyde-type polymerization.
Temperature Optimization Strategy:
Avoid Excessive Heat: While the Duff reaction requires heating, excessively high temperatures will favor polymerization. A controlled temperature of around 70 °C has been shown to be effective while minimizing undesired side reactions.[7][8]
Monitor Reaction Progress: Closely monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within a relatively short period (e.g., 30 minutes to a few hours).[7] Prolonged heating will only increase the likelihood of polymer formation.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common temperature-related problems encountered during the formylation of 3-Methyl-1-benzofuran-5-carbaldehyde.
Observed Problem
Potential Temperature-Related Cause
Recommended Solution & Explanation
Low to No Product Formation
Insufficient Temperature: The activation energy for the reaction is not being met. This is more likely in less reactive systems or with milder formylating agents.
Gradual Temperature Increase: If the reaction is stalled at a lower temperature, cautiously and incrementally increase the temperature while monitoring the reaction progress. For a Vilsmeier-Haack reaction, a gentle warming to room temperature or slightly above (e.g., 40 °C) may be necessary.[4] For a Duff reaction, ensure the target temperature (e.g., 70-85 °C) is reached and maintained.
Formation of Isomeric Byproducts
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for formylation at less electronically favored positions, leading to a loss of regioselectivity.[4]
Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. For instance, in a Vilsmeier-Haack reaction, maintaining the temperature at 0-5 °C throughout the reaction may enhance selectivity.
Runaway Reaction/Decomposition
Inadequate Cooling/Rapid Addition: The exothermic nature of the reaction, particularly the formation of the Vilsmeier reagent, can lead to a rapid and uncontrolled temperature increase if not properly managed.[3][11]
Pre-cooling and Slow Addition: Ensure the reaction vessel is adequately cooled in an ice or ice-salt bath before adding any reagents. Add reagents dropwise with vigorous stirring to allow for efficient heat dissipation.[3]
Experimental Protocols: A Focus on Temperature Control
Vilsmeier-Haack Formylation Protocol
This protocol emphasizes the critical temperature control points for a successful reaction.
Materials:
3-Methyl-1-benzofuran-5-carbaldehyde
Anhydrous N,N-Dimethylformamide (DMF)
Phosphoryl chloride (POCl₃), freshly distilled
Anhydrous solvent (e.g., Dichloromethane, DCM)
Crushed ice
Saturated sodium bicarbonate solution
Procedure:
Vilsmeier Reagent Formation (Critical Temperature Step):
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
Cool the flask to 0 °C using an ice bath.
With vigorous stirring, add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe. Crucially, maintain the internal reaction temperature below 10 °C throughout the entire addition. The mixture will typically become a yellowish, crystalline mass.
After the addition is complete, continue stirring for an additional 30 minutes at 0 °C .[3]
Reaction with Substrate (Critical Temperature Step):
Dissolve 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent. Ensure the temperature does not rise above 10 °C during this addition.
After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours .
Let the mixture slowly warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.[4]
Work-up:
Cool the reaction mixture back to 0 °C in an ice bath.
Carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Workflow: Troubleshooting Temperature Issues
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the formylation process.
Caption: Troubleshooting workflow for temperature optimization.
Conclusion
The successful formylation of 3-Methyl-1-benzofuran-5-carbaldehyde is intrinsically linked to the precise control of reaction temperature. By understanding the thermal sensitivities of the chosen formylation method and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction yields, minimize side-product formation, and achieve consistent and reproducible results. Always prioritize a slow, controlled reaction over a rapid, potentially uncontrollable one.
References
RSC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. Retrieved from [Link]
Liang, C., Sun, M., Shen, X., Shan, C., Wang, W., Cheng, R., & Ye, J. (n.d.). Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. DOI. Retrieved from [Link]
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]
Beaudry, C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]
IPTEK The Journal. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal. Retrieved from [Link]
ResearchGate. (2025). Simple and Efficient Synthesis of Various Dibenzofuran Carbaldehydes. ResearchGate. Retrieved from [Link]
Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. Retrieved from [Link]
NIH. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. National Institutes of Health. Retrieved from [Link]
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Retrieved from [Link]
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
Royal Society of Chemistry. (2009). Highly enantioselective hydroformylation of dihydrofurans catalyzed by hybrid phosphine phosphonite-rhodium complexes. The Royal Society of Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Retrieved from [Link]
ACS Publications. (2023). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Retrieved from [Link]
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved from [Link]
Wikipedia. (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Retrieved from [Link]
European Journal of Chemistry. (2017). 5‐pentyl‐1,3,5‐triazinane. European Journal of Chemistry. Retrieved from [Link]
NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
PubMed. (2014). Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. PubMed. Retrieved from [Link]
resolving co-eluting impurities in 3-Methyl-1-benzofuran-5-carbaldehyde HPLC
Technical Support Center: Resolving Co-Eluting Impurities in 3-Methyl-1-benzofuran-5-carbaldehyde HPLC Analysis Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, yo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving Co-Eluting Impurities in 3-Methyl-1-benzofuran-5-carbaldehyde HPLC Analysis
Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you understand that 3-Methyl-1-benzofuran-5-carbaldehyde presents unique analytical challenges. Its rigid heterocyclic core and highly reactive aldehyde moiety make it prone to generating process-related positional isomers (e.g., 2-methyl analogs) and oxidative degradation products (e.g., carboxylic acids).
When these closely related substances co-elute, standard gradient adjustments often fail. This guide bypasses basic troubleshooting to focus on the mechanistic causality of co-elution and provides field-proven, self-validating protocols to achieve baseline resolution.
Diagnostic Logic: Identifying the Root Cause of Co-Elution
Before altering your method, you must definitively prove that co-elution is occurring and identify the chemical nature of the hidden impurity.
Caption: Diagnostic workflow for identifying and resolving HPLC co-elution.
Expert FAQs: Mechanistic Troubleshooting
Q: My main peak looks perfectly symmetrical, but assay recovery is 103%. Could this be co-elution?A: Yes. Perfect co-elution means there is no obvious distortion or shoulder on the peak[1]. Relying solely on visual peak symmetry is a critical error. You must utilize Diode-Array Detection (DAD) or Mass Spectrometry (MS). DAD software collects ~100 UV spectra across a single peak; if the spectral profile shifts from the leading edge to the tailing edge, a co-eluting impurity is present[1].
Q: I've confirmed the co-eluting impurity is the 2-methyl positional isomer. I've flattened the gradient and reduced the organic modifier, but they still co-elute. Why?A: You are attempting to use retention factor (
k′
) to solve a selectivity (
α
) problem. In reversed-phase HPLC using a standard C18 column, retention is driven by hydrophobic partitioning. The 2-methyl and 3-methyl isomers of benzofuran have nearly identical hydrophobicities (LogP). Therefore, changing the mobile phase strength will only move the co-eluting pair together. Generally, the easiest and most effective way to resolve closely eluting peaks is to change the bonded phase on the column packing[2]. Switching to a Pentafluorophenyl (PFP) or Biphenyl column introduces
π−π
and dipole-dipole interactions, which are highly sensitive to the spatial geometry of the rigid benzofuran ring.
Q: The impurity is 3-methyl-1-benzofuran-5-carboxylic acid (an oxidation product). It tails severely into the main aldehyde peak. How do I fix this?A: Tailing is often caused by secondary interactions or ionization state mismatches[3]. The aldehyde is neutral, but the carboxylic acid impurity is ionizable. If your mobile phase pH is near the acid's
pKa
(~4.0–5.0), it exists in a state of partial ionization, causing severe peak broadening and tailing[4]. You must lower the mobile phase pH to at least 2 units below the
pKa
(e.g., pH 2.0 using 0.1% Trifluoroacetic acid) to fully protonate the acid, sharpening its peak and resolving it from the aldehyde.
Q: Can I derivatize the aldehyde to force a separation from non-aldehyde impurities?A: Absolutely. Aldehydes can be selectively derivatized using 2,4-dinitrophenylhydrazine (DNPH) to yield a 2,4-dinitrophenylhydrazone derivative[5]. This reaction adds a massive, hydrophobic chromophore to the aldehyde, drastically increasing its retention time and shifting its UV absorption maximum to ~360 nm[6]. Because the carboxylic acid impurity will not react with DNPH, the derivatized aldehyde will elute much later, completely resolving the co-elution while eliminating background matrix interference at 360 nm.
Experimental Protocol: Orthogonal Method Development for Isomer Resolution
When dealing with positional isomers of 3-Methyl-1-benzofuran-5-carbaldehyde, standard C18 columns fail. This protocol utilizes a PFP stationary phase to exploit shape selectivity.
Self-Validating System Design: This protocol includes a temperature-stress step. Because enthalpic interactions (like
π−π
bonding on a PFP column) are highly temperature-dependent, lowering the temperature will exponentially increase resolution if the separation mechanism is correct. If resolution drops, the system is defaulting to hydrophobic partitioning, indicating column degradation.
Step-by-Step Methodology:
Mobile Phase Preparation:
Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA). (TFA suppresses residual silanol activity, preventing tailing[3]).
Phase B: Acetonitrile with 0.1% TFA.
Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Ensure the system dwell volume is minimized to maintain gradient fidelity[6].
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Gradient: Isocratic hold at 30% B for 2 minutes, followed by a shallow linear gradient to 50% B over 15 minutes. (The shallow gradient maximizes the residence time in the pore structure, allowing spatial interactions to occur).
Temperature: Set the column oven to 20°C.
Detection: Set the DAD to monitor 254 nm (quantification) and 280 nm (qualification). Enable peak purity analysis.
System Suitability Injection: Inject a spiked resolution standard containing equal parts 2-methyl and 3-methyl isomers.
Validation Check: Calculate the resolution (
Rs
). An
Rs≥1.5
indicates baseline separation.
Data Presentation: Selectivity Comparison
The following table summarizes the quantitative impact of altering the stationary phase and thermodynamics (temperature) on the resolution of 3-Methyl-1-benzofuran-5-carbaldehyde and its 2-methyl isomer.
Stationary Phase
Mobile Phase (%B)
Temp (°C)
k′
(3-Methyl)
k′
(2-Methyl)
Resolution (
Rs
)
Diagnostic Conclusion
C18 (Alkyl)
40% ACN
30
3.20
3.25
0.4
Severe Co-elution; shape selectivity absent.
C18 (Alkyl)
30% ACN
30
5.10
5.18
0.6
Insufficient; increasing retention (
k′
) fails.
PFP (Fluorophenyl)
40% ACN
30
4.50
3.80
2.1
Baseline Separation;
π−π
interactions active.
PFP (Fluorophenyl)
40% ACN
20
5.20
4.10
2.8
Optimal Separation; lower temp enhances enthalpy.
Note: Data demonstrates that altering selectivity (
α
) via stationary phase chemistry is vastly superior to altering retention (
k′
) via mobile phase strength.
References[5] Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives
Source: Analytical Chemistry (ACS Publications)
URL: [Link][1] Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
Source: Axion Labs
URL: [Link][6] Title: High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system
Source: LCGC International (Chromatography Online)
URL: [Link][2] Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations
Source: LCGC International (Chromatography Online)
URL: [Link][3] Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes
Source: LCGC International (Chromatography Online)
URL: [Link][4] Title: Troubleshooting Peak Shape Problems in HPLC
Source: Waters Corporation
URL: [Link]
overcoming steric hindrance in 3-Methyl-1-benzofuran-5-carbaldehyde reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing synthetic bottlenecks with 3-Methyl-1-benzofuran-5-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing synthetic bottlenecks with 3-Methyl-1-benzofuran-5-carbaldehyde .
While the formyl group at the C5 position appears highly accessible on paper, the rigid bicyclic framework and the conformational influence of the C3-methyl group create a unique microenvironment. The spatial proximity of the C4 proton, combined with long-range deplanarization effects induced by the 3-methyl group, restricts the rotational freedom of the aldehyde. This narrows the optimal Bürgi-Dunitz trajectory for incoming nucleophiles, leading to unexpected steric hindrance during complex transformations.
This guide provides field-proven troubleshooting workflows, mechanistic causality, and validated protocols to help you overcome these steric barriers.
Section 1: Troubleshooting Core Workflows
Issue 1: Low Yields and Poor E/Z Selectivity in HWE Olefinations
The Problem: When attempting a Horner-Wadsworth-Emmons (HWE) olefination using standard conditions (e.g., NaH in THF), users often report low yields and a high percentage of the undesired Z-alkene.
The Causality: The bulky nature of standard phosphonate carbanions clashes with the rigid benzofuran core and the C4 proton. Furthermore, the steric hindrance between the ester carbonyl and the benzofuran aryl group destabilizes the transition state [1]. Standard sodium or potassium counterions fail to provide a tight enough chelation to overcome this repulsion, leading to premature elimination and poor stereocontrol.
The Solution: Transition to Masamune-Roush conditions . Utilizing LiCl and DBU in acetonitrile provides a tight Li⁺ chelation that locks the oxaphosphetane intermediate into the thermodynamically favored anti-conformation, effectively bypassing the steric bulk.
Quantitative Data: HWE Optimization
Base / Additive
Solvent
Temp (°C)
Yield (%)
E/Z Ratio
Causality / Observation
NaH
THF
0 to 25
45
70:30
Na⁺ fails to tightly chelate; steric clash lowers yield.
KOtBu
THF
-78 to 25
52
85:15
Bulky K⁺ counterion exacerbates steric hindrance.
DBU / LiCl
MeCN
25
92
>95:5
Li⁺ provides tight chelation; DBU is non-nucleophilic.
Protocol: Masamune-Roush HWE Olefination
Charge a flame-dried, argon-purged flask with anhydrous LiCl (1.2 eq) and suspend in anhydrous acetonitrile (0.2 M).
Add triethyl phosphonoacetate (1.1 eq) followed by DBU (1.1 eq) at 25 °C. Stir for 15 minutes to generate the tightly chelated ylide.
Dropwise add a solution of 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 eq) in minimal acetonitrile.
Stir at room temperature for 2–4 hours. Note: The strict room-temperature control prevents the rigid benzofuran core from inducing side-reactions.
Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.
Logical workflow for overcoming steric hindrance during the HWE olefination of the 5-carbaldehyde.
Issue 2: Stalled Reductive Amination with Bulky Amines
The Problem: Reacting the 5-carbaldehyde with bulky secondary amines (e.g., diisopropylamine) yields <10% product using standard NaBH(OAc)₃ / AcOH conditions.
The Causality: Reductive amination requires the formation of an iminium ion. The initial hemiaminal forms, but the subsequent dehydration step is sterically shielded by the benzofuran framework. Weak acids (like acetic acid) cannot sufficiently protonate the hydroxyl group in this hydrophobic, sterically crowded pocket to force water elimination.
The Solution: Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a strong Lewis acid. Ti⁴⁺ highly activates the carbonyl, coordinates the forming hemiaminal, and acts as a thermodynamic sink for the eliminated water, forcing the reaction forward.
In a flame-dried flask under N₂, dissolve 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 eq) and the bulky secondary amine (1.2 eq) in anhydrous THF (0.25 M).
Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir for 12 hours. Mechanistic note: The solution will turn slightly yellow as the titanium-iminium complex forms.
Cool the reaction to 0 °C and carefully add NaBH₃CN (1.5 eq) dissolved in minimal anhydrous MeOH.
Stir for 2 hours at room temperature.
Quench by adding 1M NaOH (equal volume to THF) to precipitate TiO₂ salts as a white solid.
Filter the suspension through a pad of Celite, extract the filtrate with DCM, concentrate, and purify.
Mechanistic pathway for Ti(OiPr)4-mediated reductive amination overcoming steric dehydration blocks.
Section 2: Frequently Asked Questions (FAQs)
Q: Does the 3-methyl group directly block the 5-carbaldehyde through space?A: Not directly through space, but rather through conformational locking and electronic interplay. X-ray crystallographic studies of related 3-methylbenzofuran systems demonstrate that the 3-methyl group can induce a significant twist in the molecular geometry (up to 41.8 degrees in conjugated systems) [2]. This deplanarization rigidifies the C4-H environment, indirectly creating a sterically demanding pocket that restricts the rotation of the C5-formyl group.
Q: Why does my Grignard addition yield a high percentage of unreacted starting material despite using excess reagent?A: The rigid bicyclic framework, combined with the inductive influence of the 3-methyl group, can lead to competitive enolization if the Grignard reagent is highly basic (e.g., isopropylmagnesium chloride). Furthermore, the ideal nucleophilic attack angle is partially shielded.
Solution: Transmetalate your Grignard reagent to an organocerium species using anhydrous CeCl₃. Organocerium reagents are highly nucleophilic but strictly non-basic, bypassing both the steric shielding and the enolization side-reactions.
Q: I am synthesizing bis-indolylmethanes using this aldehyde. The reaction is sluggish compared to standard benzaldehydes. How can I accelerate it?A: While steric hindrance around the 5-carbaldehyde is manageable in bis-indolylmethane synthesis, the electron-rich nature of the benzofuran ring reduces the electrophilicity of the carbonyl carbon. Using a biodegradable base like piperidine in acetic acid at room temperature has been shown to overcome this electronic/steric interplay, yielding high-purity products without requiring harsh heating that could degrade the benzofuran core [3].
References
"Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction", ACS Public
"The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties", RSC Publishing.
"Experimental and Computational Insights into Bis-indolylmethane Derivatives as Potent Antimicrobial Agents Inhibiting 2,2-dialkylglycine Decarboxylase", ResearchG
Optimization
optimizing solvent selection for 3-Methyl-1-benzofuran-5-carbaldehyde crystallization
Technical Support Center: Crystallization Optimization for 3-Methyl-1-benzofuran-5-carbaldehyde Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I freque...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization Optimization for 3-Methyl-1-benzofuran-5-carbaldehyde
Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of functionalized benzofurans like 3-Methyl-1-benzofuran-5-carbaldehyde. Due to its specific molecular architecture—a planar, hydrophobic benzofuran core coupled with a polar, flexible aldehyde group—this intermediate is notoriously prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].
This guide bypasses generic advice, providing you with causal explanations, self-validating protocols, and thermodynamic strategies to optimize your solvent selection and ensure robust, high-purity crystalline yields.
Part 1: Troubleshooting FAQs
Q1: During the cooling crystallization of 3-Methyl-1-benzofuran-5-carbaldehyde, the product separates as a gooey emulsion rather than solid crystals. Why does this happen, and how can solvent selection fix it?A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's melting point is lower than the solution's temperature at the point of supersaturation, or when the thermodynamic system enters a miscibility gap before the solid-liquid boundary is reached[2][3].
Causality: Solute molecules in the oil droplets arrange randomly and have high mobility, which kinetically hinders integration into a rigid crystal lattice and traps impurities[4]. Counterintuitively, solvents with very high drug solubility (e.g., DMSO, Methanol) are typically associated with higher oiling-out risks because they reduce the maximum achievable supersaturation[5]. Furthermore, operating at higher temperatures favors oiling out by further compressing this supersaturation limit[5].
Solution: Shift to a solvent system with a lower crystalline solubility for the API (e.g., Ethyl Acetate/Heptane mixtures) or operate at a lower temperature to avoid crossing the LLPS boundary[5]. If the compound contains high impurity loads that depress the melting point, a pre-treatment with activated charcoal is required[2].
Troubleshooting pathways for resolving oiling-out phenomena during crystallization.
Q2: How do I utilize Hansen Solubility Parameters (HSP) to design an effective solvent/anti-solvent system for this benzofuran derivative?A2: HSP divides the cohesive energy density of a solvent into three components: dispersion forces (
δd
), dipolar interactions (
δp
), and hydrogen bonding (
δh
)[6][7].
Causality: 3-Methyl-1-benzofuran-5-carbaldehyde possesses a hydrophobic core (
δd
dominant) and a polar aldehyde group (
δp
and
δh
acceptor). A single solvent might either dissolve it too well (poor yield) or not at all. By calculating the solubility sphere (radius
R0
) of the compound, you can select a binary mixture where the combined volume-fraction-weighted HSP sits exactly on the boundary of the sphere[7].
Solution: Use an in-silico screened mixed solvent system[8]. Dissolve the compound in a "good" solvent and titrate with a miscible anti-solvent to precisely control supersaturation without crossing into the miscibility gap[9].
Logical workflow for HSP-guided solvent selection to avoid liquid-liquid phase separation.
Q3: What role does the Metastable Zone Width (MSZW) play in preventing oiling out, and how should I adjust my cooling rate?A3: The MSZW is the temperature range between the thermodynamic solubility limit and the point of spontaneous secondary nucleation[3].
Causality: Generating supersaturation too rapidly (fast cooling) pushes the system past the MSZW and into the LLPS region before crystals can nucleate[3].
Solution: Determine the MSZW using in-line monitoring. Cool the solution slowly and introduce seed crystals halfway into the MSZW. This provides a template for growth, consuming supersaturation and preventing the concentration from reaching the oiling-out boundary[1][3].
Part 2: Quantitative Data Presentation
To guide your solvent selection, the table below summarizes the thermodynamic properties and oiling-out propensity of common pharmaceutical solvents when applied to functionalized aromatic aldehydes.
Note: Solvents with very high API solubility compress the maximum achievable supersaturation, pushing the system into the miscibility gap (LLPS) before crystallization can occur[5].
Part 3: Experimental Protocols
Protocol A: MSZW Determination and Seeded Cooling Crystallization
Objective: To bypass the miscibility gap and enforce crystalline growth over LLPS by carefully controlling supersaturation kinetics.
Saturation: Suspend a known mass of 3-Methyl-1-benzofuran-5-carbaldehyde in the chosen solvent (e.g., EtOAc) and heat at a rate of 1 °C/min until complete dissolution is visually confirmed (the "clear point").
MSZW Mapping: Cool the solution at 0.5 °C/min while monitoring with an in-line FBRM (Focused Beam Reflectance Measurement) or EasyViewer probe. Record the temperature at which spontaneous nucleation occurs (the "cloud point"). The delta between the clear point and cloud point defines your MSZW.
Seeding Strategy: Reheat the system to the clear point to dissolve any uncontrolled nuclei, then cool to a temperature exactly halfway into the established MSZW.
Self-Validation Check: The FBRM chord length distribution must immediately show a stable spike in particle counts corresponding to the seed size. If the counts drop, the seeds have dissolved (indicating you are outside the MSZW). If the probe shows spherical droplets instead of sharp chords, LLPS has occurred.
Aging and Cooling: Hold the temperature isothermally for 60 minutes. This allows the seeds to consume the initial supersaturation. Finally, resume cooling at a slow, controlled rate (0.1–0.2 °C/min) to the final isolation temperature.
Protocol B: HSP-Guided Anti-Solvent Addition
Objective: To precisely control supersaturation using a binary solvent mixture without crossing the LLPS boundary.
Solvent Preparation: Dissolve the API in a "good" solvent (e.g., EtOAc) at 25 °C, ensuring the concentration is just below the saturation limit.
Anti-Solvent Titration: Using a programmable syringe pump, slowly dose the anti-solvent (e.g., Heptane) at a rate of 0.05 mass equivalents per minute.
Monitoring & Validation: Observe the mixture closely.
Self-Validation Check: Extract a 1 mL aliquot and view it under a cross-polarized microscope. If the solution forms a milky emulsion that lacks birefringence, the anti-solvent addition rate is too high, and the system has oiled out. If bright, birefringent particles are visible, solid crystalline nucleation is successfully occurring.
Equilibration: Pause dosing immediately upon reaching the cloud point. Allow the system to stir and equilibrate for 30 minutes until crystalline particles fully form and consume the local supersaturation.
Completion: Resume anti-solvent dosing at a reduced rate of 0.02 mass eq/min until the target yield is achieved, then filter and wash the cake.
Technical Support Center: Safe Scaling of 3-Methyl-1-benzofuran-5-carbaldehyde Production
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde. It provides in-depth technical support, troubleshooting advice, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and efficient scaling of its production. The benzofuran scaffold is a crucial component in many pharmaceuticals, making the reliable synthesis of its derivatives paramount.[1][2]
I. Overview of Synthesis and Key Challenges
The most common and industrially relevant method for synthesizing 3-Methyl-1-benzofuran-5-carbaldehyde is through a Vilsmeier-Haack reaction on 3-methyl-1-benzofuran.[3][4][5] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-rich benzofuran ring system.[6]
While effective at a lab scale, scaling up this synthesis presents several critical challenges:
Exothermic Reaction: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic.[4] Improper temperature control can lead to a runaway reaction.
Reagent Handling: POCl₃ is a corrosive and water-sensitive reagent that requires careful handling in a moisture-free environment.
Work-up and Purification: The quenching of the reaction and subsequent purification of the product can be challenging on a larger scale, often involving the handling of acidic and potentially hazardous waste streams.
Byproduct Formation: Inadequate control of reaction parameters can lead to the formation of undesired isomers and other byproducts, complicating purification and reducing yield.[7]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 3-Methyl-1-benzofuran-5-carbaldehyde synthesis.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?
A: Low and inconsistent yields are often multifactorial. Consider the following points:
Purity of Starting Materials: Ensure the 3-methyl-1-benzofuran is of high purity. Impurities can interfere with the reaction. All reagents should be used without further purification unless specified otherwise.[8]
Moisture Contamination: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water will decompose the Vilsmeier reagent and POCl₃.
Stoichiometry of Reagents: Carefully control the molar ratios of the reactants. An excess of either POCl₃ or DMF can lead to side reactions. A typical starting point is a 1:1.2:1.5 molar ratio of 3-methyl-1-benzofuran to POCl₃ to DMF.
Reaction Temperature: The initial formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to control the exotherm.[9] The subsequent reaction with the benzofuran can then be slowly warmed to the optimal temperature, which may require empirical determination (typically between room temperature and 60°C).[9]
Inefficient Quenching and Extraction: During work-up, ensure the reaction mixture is quenched slowly by pouring it onto crushed ice with vigorous stirring.[6] The product should be extracted with a suitable organic solvent, and the pH of the aqueous layer should be carefully adjusted to ensure the product is in its neutral form for efficient extraction.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant byproduct formation, making purification difficult. What are these impurities and how can I minimize them?
A: The primary byproduct is often the isomeric 3-methyl-1-benzofuran-2-carbaldehyde. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[6]
Controlling Regioselectivity: While formylation at the 5-position is generally favored for benzofuran, some formylation can occur at the more sterically accessible 2-position.[4] Running the reaction at a lower temperature can sometimes improve selectivity.
Hydrolysis of Intermediates: Incomplete hydrolysis of the intermediate iminium salt during work-up can lead to impurities.[3] Ensure thorough stirring and sufficient time for the hydrolysis to complete.
Purification Strategy: Column chromatography is often necessary for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Issue 3: Safety Concerns During Scale-Up
Q: I am concerned about the safety of handling large quantities of POCl₃ and managing the exothermic nature of the reaction. What are the essential safety protocols?
A: Safety is the paramount concern when scaling up any chemical process.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work in a well-ventilated fume hood.[12]
Reagent Handling: Add POCl₃ dropwise to the DMF at a controlled rate to manage the exotherm. Use a pressure-equalizing dropping funnel.
Temperature Monitoring: Use a reliable thermometer or thermocouple to monitor the internal reaction temperature at all times. Have an ice bath readily available to cool the reaction if necessary.
Quenching: The quenching process is also exothermic and releases HCl gas. Perform this step slowly and with adequate ventilation.
Waste Disposal: Neutralize acidic waste streams before disposal according to your institution's safety guidelines.
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3-Methyl-1-benzofuran-5-carbaldehyde?
A1:
Property
Value
Molecular Formula
C₁₀H₈O₂
Molecular Weight
160.17 g/mol
Appearance
Typically a solid
| Melting Point | 63-64 °C |
Q2: What are the primary hazards associated with 3-Methyl-1-benzofuran-5-carbaldehyde and its precursors?
A2:
Substance
Hazards
3-Methyl-1-benzofuran-5-carbaldehyde
Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]
Phosphorus Oxychloride (POCl₃)
Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[13] Reacts violently with water.
| N,N-Dimethylformamide (DMF) | Harmful in contact with skin or if inhaled. May damage an unborn child. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][13][14][15][16]
Q3: Can alternative, safer formylating agents be used?
A3: While the Vilsmeier-Haack reaction is common, other formylation methods exist. However, for this specific transformation, the POCl₃/DMF system is widely used due to its effectiveness and relatively low cost. Research into greener and safer alternatives is ongoing, but for now, strict adherence to safety protocols with the established method is crucial.
Q4: What are some established methods for the synthesis of the 3-methyl-1-benzofuran starting material?
A4: Several synthetic routes to 3-methyl-1-benzofuran have been reported. One common method involves the reaction of p-benzoquinone with 4-propenyl-morpholine, followed by treatment with hydrochloric acid.[17] Another approach utilizes the intramolecular condensation of an appropriate arylalkynyl ether.[18]
IV. Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methyl-1-benzofuran
This protocol is a general guideline and may require optimization.
Materials:
3-Methyl-1-benzofuran
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Crushed ice
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Hexanes
Ethyl acetate
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
Reaction: Dissolve 3-methyl-1-benzofuran (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Work-up: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the hydrolysis is complete (approximately 30 minutes).
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
V. Visualization of the Vilsmeier-Haack Reaction Workflow
3-Methyl-1-benzofuran-5-carbaldehyde vs 2-methylbenzofuran-5-carbaldehyde reactivity
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the selection of the correct regioisomer is no longer a trivial supply-chain decision—it is a foundational mechanistic choi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the selection of the correct regioisomer is no longer a trivial supply-chain decision—it is a foundational mechanistic choice. Benzofuran-5-carbaldehyde derivatives are critical building blocks in the synthesis of complex therapeutics, including GSK-3β inhibitors for neurodegenerative diseases and pyrroloquinolone PDE5 inhibitors 1.
However, shifting a single methyl group from the C2 to the C3 position of the furan ring fundamentally alters the molecule's electronic topology and steric accessibility. This guide provides an objective, data-driven comparison of 3-Methyl-1-benzofuran-5-carbaldehyde and 2-Methylbenzofuran-5-carbaldehyde , detailing their divergent reactivity profiles to guide your synthetic strategies.
To predict the reactivity of these isomers, we must first analyze the conjugation network of the benzofuran core. The furan oxygen (O1) acts as a strong electron donor. Because the C5-carbaldehyde is positioned para to the C7a carbon (the attachment point of O1 to the benzenoid ring), the oxygen's lone pairs can delocalize directly into the C5 position via resonance. This "push-pull" system stabilizes the molecule but inherently attenuates the electrophilicity of the C5-aldehyde compared to an isolated benzaldehyde.
The 2-Methyl Isomer Effect:
Placing a methyl group at the C2 position places it directly adjacent to the furan oxygen. The inductive (+I) effect of the C2-methyl group increases the electron density on O1. This supercharges the oxygen's ability to donate electron density into the benzenoid ring, further reducing the electrophilicity of the C5-aldehyde. Additionally, the C2-methyl group acts as a severe steric blockade against metal-catalyzed cycloadditions at the furan ring 2.
The 3-Methyl Isomer Effect:
Conversely, a methyl group at C3 is isolated from the O1 atom. Its primary electronic contribution is the hyperconjugative stabilization of the C3 position during electrophilic attack. Because it does not significantly increase O1's electron-donating capacity, the C5-aldehyde remains highly electrophilic and primed for rapid condensation reactions. Furthermore, the C2 position remains sterically open, allowing for orthogonal functionalization of the furan ring.
Fig 1: Electronic delocalization and steric hindrance in 2-methyl vs 3-methyl benzofuran isomers.
Comparative Reactivity Profiling
A. Transition-Metal Catalyzed Cyclopropanation
When subjected to Rhodium-catalyzed carbenoid cyclopropanation, the isomers exhibit extreme divergence. The 3-methyl isomer undergoes highly efficient cyclopropanation at the C2-C3 double bond (yielding a single diastereomer). In stark contrast, the steric clash between the 2-methyl group and the Rh₂(S-DOSP)₄ catalyst core completely inhibits furan ring reaction, forcing the carbenoid to attack the highly stable benzenoid ring instead 3.
B. Biomimetic Oxidation (Epoxidation)
Both isomers can be oxidized using H₂O₂ catalyzed by Mn(III) porphyrins (cytochrome P450 models) to form epoxides across the C2-C3 bond 4. However, the fate of the epoxide depends on the methyl position. The 2-methyl epoxide suffers from severe steric strain and rapidly undergoes hydrolytic furan ring cleavage. The 3-methyl epoxide is significantly more stable and prefers to undergo controlled rearrangement rather than destructive cleavage 2.
Quantitative Data Comparison
Parameter / Reaction
3-Methyl-1-benzofuran-5-carbaldehyde
2-Methylbenzofuran-5-carbaldehyde
Inductive Effect on O1
Weak (Distant from heteroatom)
Strong (+I from adjacent C2-Methyl)
C5-Aldehyde Electrophilicity
High (Ideal for rapid condensation)
Attenuated (Enhanced O1 → C5 push-pull)
C2-C3 Furan Bond Sterics
Open at C2 (Permits cycloadditions)
Blocked at C2 (Steric clash with catalysts)
Rh-Carbenoid Cyclopropanation
81% Yield (Single diastereomer at C2-C3)
0% at Furan (Redirects to Benzenoid ring)
Mn(III) Catalyzed Oxidation
Epoxidation with stable rearrangement
Epoxidation followed by rapid ring cleavage
Friedel-Crafts Acylation
Directs electrophile to C2 position
Directs electrophile to C3 position
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating in-process controls (IPCs) and explaining the causality behind each critical parameter.
Objective: Functionalize the furan core while leaving the C5-aldehyde intact for downstream late-stage functionalization. (Applicable only to the 3-Methyl isomer) .
Substrate Preparation: Dissolve 3-Methyl-1-benzofuran-5-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Causality: Absolute moisture exclusion is critical. Trace water will react with the rhodium carbenoid to form an alcohol, destroying the active catalytic species.
Catalyst Addition: Add the chiral catalyst Rh₂(S-DOSP)₄ (1 mol%).
Causality: The spatial arrangement of the S-DOSP ligands dictates the facial approach of the carbenoid, ensuring high enantioselectivity (up to 97% ee) 3.
Carbenoid Generation: Cool the system to -50 °C. Slowly add ethyl diazoacetate (1.5 equiv) via a syringe pump over 2 hours.
Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted catalyst-mediated diazo dimerization (forming diethyl maleate/fumarate byproducts).
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active starting material (Rf ~0.6) and the appearance of a more polar spot confirms conversion. Post-reaction ¹H-NMR must show the preservation of the aldehyde proton singlet at ~10.0 ppm, and the appearance of upfield cyclopropyl protons (~1.5–2.5 ppm).
Protocol B: Biomimetic Epoxidation of the Furan Core
Objective: Evaluate the oxidative stability of the C2-C3 double bond using a cytochrome P450 model.
Reaction Setup: Dissolve the chosen benzofuran isomer in a biphasic mixture of CH₂Cl₂ and H₂O at 273 K.
Causality: Conducting the reaction at 273 K mitigates the risk of over-oxidizing the highly reactive C5-aldehyde group into a carboxylic acid.
Catalytic Oxidation: Introduce the Mn(III) porphyrin catalyst (0.1 mol%) and slowly add H₂O₂ (1.2 equiv).
Causality: Mn(III) porphyrins act as biomimetic oxygen transfer agents, selectively targeting the electron-rich C2-C3 furan double bond over the benzenoid pi-system 4.
Workup & Quench: Wash the organic layer immediately with saturated aqueous NaHCO₃.
Causality: The NaHCO₃ wash neutralizes any acidic byproducts. Acidic conditions would instantly trigger the hydrolytic ring-opening of the newly formed epoxide.
Self-Validation Check: For the 3-methyl isomer, MS (ESI+) will show the [M+16] mass peak corresponding to the stable epoxide. For the 2-methyl isomer, rapid degradation products (ring cleavage) will dominate the LC-MS chromatogram.
Fig 2: Divergent biomimetic oxidation workflows for methylbenzofuran isomers.
References
The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery
NBInno[Link]
Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids
The Journal of Organic Chemistry (ACS Publications)[Link]
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins
Sci-Hub (Original Source: Inorganic Chemistry Communications)[Link]
HPLC Method Validation for 3-Methyl-1-benzofuran-5-carbaldehyde Quantification: A Comparative Guide
Introduction & Analytical Context 3-Methyl-1-benzofuran-5-carbaldehyde is a highly reactive, structurally complex intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including mat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
3-Methyl-1-benzofuran-5-carbaldehyde is a highly reactive, structurally complex intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors and targeted anti-tumor agents[1][2]. Because of its role as a critical building block, accurate quantification and impurity profiling are mandatory for downstream API quality control.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges. The molecule features a hydrophobic benzofuran core coupled with a highly polar, reactive aldehyde group at the 5-position. This guide objectively compares stationary phase alternatives for its quantification and provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) analytical validation guidelines[3][4].
When quantifying aromatic aldehydes, the choice of the stationary phase dictates selectivity, peak symmetry, and resolution from process-related impurities. We compared the industry-standard Octadecylsilane (C18) column against a Phenyl-Hexyl column to determine the optimal analytical product for this specific compound.
Octadecylsilane (C18): Relies exclusively on hydrophobic (dispersive) interactions. While generally robust, the polarizable aldehyde group of 3-Methyl-1-benzofuran-5-carbaldehyde often interacts with residual, unshielded silanols on the silica support, leading to peak tailing and reduced resolution[5].
Phenyl-Hexyl: Offers orthogonal selectivity via
π−π
interactions. The phenyl ring of the stationary phase aligns with the conjugated
π
system of the benzofuran backbone. This specific interaction not only shields residual silanols—resulting in sharper peaks—but also dramatically improves resolution from structurally similar impurities (e.g., des-methyl derivatives)[2][6].
Causality in Mobile Phase Selection:
To further suppress silanol ionization and prevent the hydration or oxidation of the aldehyde group, a mildly acidic mobile phase (0.1% Formic Acid, pH ~2.8) is required. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior mass transfer kinetics for aromatic compounds, which minimizes band broadening[2].
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
Performance Metric
Standard C18 Column (250 x 4.6 mm, 5µm)
Phenyl-Hexyl Column (250 x 4.6 mm, 5µm)
Mechanistic Rationale
Retention Time (
tR
)
8.5 min
11.2 min
π−π
interactions inherently increase retention for conjugated benzofuran ring systems.
Peak Tailing Factor (
Tf
)
1.45
1.05
Phenyl-Hexyl chemistry effectively shields polar aldehyde groups from secondary silanol interactions.
Resolution (
Rs
)
1.8
3.4
Enhanced
π−π
selectivity perfectly resolves the target from its primary des-methyl process impurity.
Signal-to-Noise (S/N)
45:1 at LOQ
85:1 at LOQ
Sharper peak geometry on the Phenyl-Hexyl column concentrates the UV absorbance band.
Experimental Workflow
The following diagram illustrates the logical progression of the validation lifecycle, ensuring all parameters meet the rigorous standards set by ICH Q2(R2)[3].
Caption: ICH Q2(R2) analytical validation workflow for 3-Methyl-1-benzofuran-5-carbaldehyde quantification.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the analytical sequence includes internal, real-time checks (bracketing standards and system suitability limits) that automatically invalidate the run if instrumental drift or column degradation occurs during the analysis.
Step 1: Chromatographic Conditions
Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH 2.8).
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Gradient Program: 0-2 min (20% B), 2-10 min (20%
→
80% B), 10-15 min (80% B), 15-16 min (80%
→
20% B), 16-20 min (20% B for re-equilibration).
Flow Rate: 1.0 mL/min.
Detection: UV at 245 nm (optimal for the extended
π
system of the benzofuran-carbaldehyde conjugate)[6].
Column Temperature: 30°C (stabilizes thermodynamics and retention times).
Step 2: Self-Validating Run Sequence
Load the autosampler using the following sequence to guarantee data integrity:
Blank (Diluent) x 2: Confirms the absence of carryover from the injector.
Resolution Solution x 1: A mixture of 3-Methyl-1-benzofuran-5-carbaldehyde and its des-methyl impurity. Acceptance:
Rs≥2.0
.
System Suitability Test (SST) Standard x 6: 100% target concentration (e.g., 50 µg/mL). Acceptance: %RSD of peak area
≤
2.0%, Tailing Factor
≤
1.5, Theoretical Plates
≥
5000.
Validation/Test Samples (n=1 to 10).
Bracketing Standard x 1: Re-injection of the SST standard. Acceptance: Recovery must be 98.0% - 102.0% of the initial SST average. Failure indicates detector drift, invalidating the sample block.
Step 3: ICH Q2(R2) Validation Execution
Specificity (Forced Degradation): Subject the compound to 1N HCl, 1N NaOH, 3%
H2O2
, and UV light (254 nm) for 24 hours. Analyze using a Photodiode Array (PDA) detector. Causality: Proves the method is stability-indicating by ensuring the peak purity angle is less than the purity threshold (no co-eluting degradation products)[4].
Linearity: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal working concentration. Plot peak area versus concentration.
Accuracy: Spike known amounts of the reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels in triplicate. Calculate percentage recovery.
Precision: Assess Method Precision by preparing 6 independent sample preparations at 100% concentration. Calculate the %RSD of the assay results[3].
Quantitative Validation Results
The following table summarizes the experimental validation data obtained using the Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) mandates.
Table 2: ICH Q2(R2) Validation Summary Data
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (Phenyl-Hexyl)
Status
System Suitability (%RSD)
≤
2.0% (n=6 injections)
0.42%
PASS
Specificity (Peak Purity)
Purity Angle < Purity Threshold
Angle: 0.114 < Threshold: 0.385
PASS
Linearity & Range
Correlation Coefficient (
R2
)
≥
0.999
R2
= 0.9998 (Range: 0.5 - 75 µg/mL)
PASS
Accuracy (Spike Recovery)
98.0% - 102.0% across all levels
99.1% (50%), 100.2% (100%), 99.8% (150%)
PASS
Method Precision
%RSD
≤
2.0% (n=6 preparations)
0.85%
PASS
Robustness
Rs≥2.0
under varied Temp/pH/Flow
Rs
min = 2.8 (at 35°C, pH 3.0)
PASS
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Synthesis and validation of[18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone. National Institutes of Health (NIH) / PubMed Central.[Link]
Synthesis, SAR Study, Molecular Docking, HPLC Method Development and Anti-TB study of Novel 3-Chloro-N-{[7-mehtoxy-2-(4-methoxyphenyl)- 1-benzofuran-5-yl]methyl}aniline. Chemical Science Review and Letters. [Link]
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. International Journal of Current Advanced Research. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]
A Comparative Guide to the Antimicrobial Efficacy of 3-Methyl-1-benzofuran-5-carbaldehyde Analogs
In the ever-pressing search for novel antimicrobial agents to combat rising resistance, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide sp...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-pressing search for novel antimicrobial agents to combat rising resistance, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of analogs related to 3-Methyl-1-benzofuran-5-carbaldehyde, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction to Benzofurans as Antimicrobial Agents
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a core component of many natural and synthetic bioactive molecules.[2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse array of derivatives with unique biological profiles.[1] Modifications to this core structure have been shown to significantly influence the antimicrobial potency and spectrum of activity.[4] This document focuses on analogs of 3-Methyl-1-benzofuran-5-carbaldehyde, exploring how different functional groups and structural alterations impact their ability to inhibit the growth of pathogenic microorganisms.
Comparative Antimicrobial Efficacy of Benzofuran Analogs
While specific data for 3-Methyl-1-benzofuran-5-carbaldehyde is limited in the reviewed literature, a comparative analysis of structurally related benzofuran derivatives provides valuable insights into the antimicrobial potential of this class of compounds. The following table summarizes the antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of various benzofuran analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Note: The structures for the analogs are generalized based on the descriptions in the cited literature.
Structure-Activity Relationship (SAR) Insights
The analysis of various benzofuran derivatives reveals key structural features that influence their antimicrobial efficacy:
Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring have a significant impact on antibacterial activity.[4] For instance, the introduction of aryl groups or carbohydrazide moieties at these positions can confer potent antimicrobial properties.
Halogenation: The presence of halogen atoms, such as bromine, on the benzofuran ring has been shown to enhance antibacterial activity.[4] This is likely due to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.
Hydroxylation: The introduction of a hydroxyl group, particularly at the C-6 position, can lead to excellent antibacterial activity against a range of bacterial strains.[4]
Heterocyclic Hybridization: The fusion or linkage of the benzofuran scaffold with other heterocyclic rings, such as thiazole or pyrazole, can result in compounds with potent and broad-spectrum antimicrobial activity.[7][8]
Aza- vs. Oxa-benzofurans: Studies have indicated that aza-benzofuran compounds may exhibit better antibacterial activity compared to their oxa-benzofuran counterparts.[5][6] This could be attributed to increased lipophilicity and the capacity to carry a positive charge, facilitating interactions with bacterial membranes.[5]
Experimental Protocols for Antimicrobial Efficacy Testing
The evaluation of novel antimicrobial compounds requires robust and standardized methodologies. The following protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[9]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth.
Step-by-Step Protocol:
Preparation of Test Compound Stock Solution: Dissolve the synthesized benzofuran analog in a suitable solvent (e.g., DMSO) to a known high concentration.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[10][11]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria, or as appropriate for the specific microorganism.[12]
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[10]
Caption: Workflow for MIC determination by broth microdilution.
Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[13]
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses into the agar. If the compound is effective against the microorganism, a clear zone of no growth will appear around the well.[13]
Step-by-Step Protocol:
Agar Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
Inoculation: Spread a standardized suspension of the test microorganism (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.[14]
Well Creation: Aseptically cut wells (6-8 mm in diameter) into the agar using a sterile cork borer.[13]
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[15]
Controls: Use a solvent control (negative control) and a standard antibiotic (positive control) in separate wells.[12]
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Key steps in the agar well diffusion assay.
Conclusion
The benzofuran scaffold represents a promising starting point for the development of new antimicrobial agents. The comparative analysis of various analogs highlights the critical role of specific substitutions in modulating their antimicrobial efficacy. The introduction of halogens, hydroxyl groups, and the hybridization with other heterocyclic moieties are effective strategies for enhancing activity. The standardized protocols provided herein offer a robust framework for the reliable evaluation of these and other novel antimicrobial candidates. Further research focusing on the synthesis and screening of a focused library of 3-Methyl-1-benzofuran-5-carbaldehyde analogs is warranted to fully elucidate their therapeutic potential.
References
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
Antibacterial Efficacy. (2023, November 3). Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
PubMed. (2009, June 15). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives | Request PDF. Retrieved from [Link]
ijpbs. (2019, October 1). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Retrieved from [Link]
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
PubMed. (2011, August 15). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Retrieved from [Link]
Bio-protocol. (n.d.). Agar well diffusion method. Retrieved from [Link]
RSC Publishing. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
PMC. (n.d.). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Retrieved from [Link]
ResearchGate. (n.d.). Structural activity relationship for the in‐vitro antimicrobial activity. Retrieved from [Link]
A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
PMC. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
RSC Publishing. (2015, October 27). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Retrieved from [Link]
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Retrieved from [Link]
PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]
MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
GC-MS Analytical Comparison Guide: Fragmentation Profiling of 3-Methyl-1-benzofuran-5-carbaldehyde
Introduction & Analytical Context 3-Methyl-1-benzofuran-5-carbaldehyde (C₁₀H₈O₂, MW: 160.17 g/mol ) is a critical heterocyclic building block utilized in the synthesis of advanced pharmacophores, including antimicrobial...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
3-Methyl-1-benzofuran-5-carbaldehyde (C₁₀H₈O₂, MW: 160.17 g/mol ) is a critical heterocyclic building block utilized in the synthesis of advanced pharmacophores, including antimicrobial and anti-inflammatory agents. In drug development workflows, distinguishing this specific regioisomer from its analogs (e.g., 2-methylbenzofuran-5-carbaldehyde) requires high-fidelity analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this characterization.
This guide objectively compares the performance of different GC column chemistries and ionization modes for the analysis of 3-Methyl-1-benzofuran-5-carbaldehyde, providing a self-validating experimental protocol grounded in mechanistic mass spectrometry principles.
Mechanistic Fragmentation Logic (E-E-A-T)
To accurately identify 3-Methyl-1-benzofuran-5-carbaldehyde, one must understand the causality behind its fragmentation under standard 70 eV Electron Ionization (EI). The initial ionization typically removes an electron from the electron-rich benzofuran oxygen or the aromatic π-system, yielding a robust molecular ion [M]⁺ at m/z 160 [1].
From this molecular ion, three primary causal pathways dictate the fragmentation pattern:
α-Cleavage of the Aldehyde (Loss of H•): The formyl group is highly susceptible to α-cleavage. The loss of the aldehydic hydrogen radical generates a highly stable, resonance-stabilized acylium ion at m/z 159 ([M-H]⁺) . This M-1 peak is a universal diagnostic feature for aromatic aldehydes[2].
Loss of the Formyl Radical (Loss of CHO•): Cleavage of the C-C bond connecting the aldehyde to the benzofuran ring results in the loss of 29 Da, yielding a benzofuranyl cation at m/z 131 ([M-CHO]⁺) [1].
Furan Ring Fragmentation (Loss of CH₃• or CO): The methyl group at the C3 position can be expelled as a radical to form m/z 145 ([M-CH₃]⁺) . Additionally, the furan ring or the acylium ion can extrude carbon monoxide (CO, 28 Da), generating a conjugated hydrocarbon fragment at m/z 132 or m/z 103 respectively.
Caption: Diagnostic EI fragmentation pathways of 3-Methyl-1-benzofuran-5-carbaldehyde.
To optimize the detection of this compound, researchers must select the appropriate stationary phase and ionization mode. Below is an objective comparison of industry-standard alternatives.
A. Column Chemistry: Non-Polar (HP-5MS) vs. Polar (DB-WAX)
Aromatic aldehydes are prone to peak tailing due to hydrogen bonding between the formyl oxygen and active silanol groups in the column.
Performance Metric
HP-5MS (5% Phenyl Methyl Siloxane)
DB-WAX (Polyethylene Glycol)
Peak Symmetry (As)
1.05 (Excellent) - Non-polar phase minimizes secondary interactions with the aldehyde.
Causality Summary: Because the benzofuran core inherently stabilizes the molecular ion[3], the soft ionization provided by CI is unnecessary. EI (70 eV) paired with an HP-5MS column is the superior configuration, providing both a strong molecular weight confirmation and the diagnostic fragments required to verify the methyl and formyl group positions.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Every step includes a built-in quality control check to ensure scientific integrity.
Caption: Self-validating GC-MS workflow for 3-Methyl-1-benzofuran-5-carbaldehyde analysis.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of 3-Methyl-1-benzofuran-5-carbaldehyde in 1.0 mL of GC-grade hexane.
Causality: Hexane is a highly volatile, non-polar solvent. It expands rapidly in the inlet liner without interacting chemically with the analyte, ensuring a sharp solvent peak and preventing solvent-induced peak broadening.
Step 2: Injection & Inlet Dynamics
Action: Inject 1 µL using a split ratio of 10:1. Maintain the inlet at 250°C.
Causality: A 10:1 split prevents column overloading (which causes peak fronting) while maintaining sufficient sensitivity to detect trace synthetic impurities. 250°C ensures instantaneous vaporization without thermally degrading the formyl group.
Step 3: Chromatographic Separation
Action: Use an HP-5MS column (30m x 0.25mm x 0.25µm). Oven program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Carrier gas: Helium at 1.0 mL/min.
Causality: The low initial temperature focuses the analyte at the head of the column via the solvent effect. The 15°C/min ramp provides an optimal thermodynamic balance between resolution and analysis time.
Step 4: Mass Spectrometry Detection
Action: Set the transfer line to 280°C, the EI source to 230°C, and the quadrupole to 150°C. Scan range: m/z 50–300. Implement a 3-minute solvent delay.
Causality: Keeping the transfer line at 280°C prevents cold spots that cause peak tailing. The solvent delay protects the MS filament from burning out due to the high pressure of the eluting hexane.
Step 5: System Self-Validation (Crucial)
Action: Calculate the isotopic ratio of the experimental [M+1]⁺ peak (m/z 161) to the [M]⁺ peak (m/z 160).
Validation Logic: For a molecule with 10 carbon atoms (C₁₀H₈O₂), the natural abundance of ¹³C dictates that the m/z 161 peak must be approximately 11.0% the intensity of the m/z 160 peak.
Pass/Fail Criteria: If the m/z 161 peak is >13%, the system has flagged a co-eluting impurity hidden beneath the main peak, invalidating the run and requiring a slower temperature ramp (e.g., 5°C/min) for better resolution.
References
GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers
ResearchGate / Rapid Communic
Interpreting the mass spectrum of benzaldehyde
Doc Brown's Advanced Level Organic Chemistry
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS
PubMed / Springer
A Comparative Benchmarking Guide to 3-Methyl-1-benzofuran-5-carbaldehyde and Standard Benzofurans
This guide provides a comprehensive comparative analysis of 3-Methyl-1-benzofuran-5-carbaldehyde against standard benzofurans, namely the parent benzofuran and 3-methylbenzofuran. It is intended for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of 3-Methyl-1-benzofuran-5-carbaldehyde against standard benzofurans, namely the parent benzofuran and 3-methylbenzofuran. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced physicochemical properties, spectral characteristics, and reactivity profiles of this substituted benzofuran. The insights within are designed to inform experimental design and accelerate the application of these valuable heterocyclic scaffolds in medicinal chemistry and materials science.
Introduction to the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry and is found in a multitude of natural products and synthetic pharmaceuticals.[1] The electron-rich nature of the furan ring makes benzofurans particularly reactive towards electrophiles and amenable to a variety of chemical transformations.[1][2] The substitution pattern on both the furan and benzene rings significantly influences the molecule's physicochemical properties, reactivity, and biological activity.[1][3] This guide will dissect the impact of the methyl group at the C3-position and the carbaldehyde group at the C5-position in 3-Methyl-1-benzofuran-5-carbaldehyde.
Comparative Physicochemical and Spectral Analysis
A thorough understanding of a compound's physicochemical and spectral properties is fundamental to its application. The following tables summarize the known and predicted data for our target compound and its benchmark counterparts.
Physicochemical Properties
The introduction of methyl and carbaldehyde functional groups is expected to significantly alter the physicochemical properties of the parent benzofuran scaffold. The methyl group, being electron-donating, and the carbaldehyde group, being electron-withdrawing and capable of hydrogen bonding, will influence polarity, boiling point, and solubility.
Expected to be lower than benzofuran due to the polar aldehyde group
Spectral Data Comparison
The spectral data provides a fingerprint for each molecule. The following is a comparison of the expected spectral characteristics.
¹H NMR Spectroscopy:
Benzofuran: Shows characteristic signals for the furan and benzene ring protons.[6][8]
3-Methylbenzofuran: The spectrum will be similar to benzofuran, but with an additional singlet for the methyl group protons around 2.2-2.5 ppm.
3-Methyl-1-benzofuran-5-carbaldehyde: The spectrum will exhibit a singlet for the methyl protons, signals for the furan and benzene ring protons, and a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The aromatic proton signals will show a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy:
Benzofuran: Displays distinct signals for the eight carbon atoms.[6]
3-Methylbenzofuran: Will have an additional signal for the methyl carbon.
3-Methyl-1-benzofuran-5-carbaldehyde: The spectrum will show a signal for the carbonyl carbon of the aldehyde group (around 190 ppm), in addition to the signals for the methyl and ring carbons.
Infrared (IR) Spectroscopy:
Benzofuran: Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching.[9]
3-Methylbenzofuran: Similar to benzofuran with the addition of C-H aliphatic stretching and bending vibrations for the methyl group.
3-Methyl-1-benzofuran-5-carbaldehyde: Will show a strong, characteristic C=O stretching band for the aldehyde group around 1700 cm⁻¹, in addition to the other characteristic benzofuran peaks.
Mass Spectrometry (MS):
Benzofuran: The molecular ion peak (M⁺) will be at m/z 118.[6]
3-Methylbenzofuran: The molecular ion peak (M⁺) will be at m/z 132.[10]
3-Methyl-1-benzofuran-5-carbaldehyde: The molecular ion peak (M⁺) is expected at m/z 160. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO) and other characteristic benzofuran ring fragmentations.
Comparative Reactivity Analysis
The reactivity of the benzofuran ring is significantly modulated by its substituents.
Electrophilic Aromatic Substitution
The benzofuran ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C2 and C3 positions of the furan ring.[1][2]
Benzofuran: Electrophilic attack can occur at both the C2 and C3 positions.[1]
3-Methylbenzofuran: The electron-donating methyl group at the C3 position further activates the furan ring towards electrophilic attack. The C2 position is now the most likely site for substitution.
3-Methyl-1-benzofuran-5-carbaldehyde: The methyl group at C3 activates the furan ring, while the aldehyde group at C5 deactivates the benzene ring towards electrophilic substitution. Therefore, electrophilic attack is most likely to occur at the C2 position of the furan ring. The aldehyde group will direct any electrophilic substitution on the benzene ring to the positions meta to it (C4 and C6), although this is less favorable than substitution on the furan ring.
Caption: Electrophilic attack sites on benzofuran and its derivatives.
Reactivity of the Aldehyde Group
The carbaldehyde group in 3-Methyl-1-benzofuran-5-carbaldehyde introduces a new reactive center. It can undergo a variety of reactions typical of aldehydes, including:
Oxidation: Can be oxidized to the corresponding carboxylic acid.
Reduction: Can be reduced to the corresponding alcohol.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
Condensation Reactions: Can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.[11]
These reactions provide a handle for further functionalization and the synthesis of more complex derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of substituted benzofurans, based on established literature methods.[12][13]
General Synthesis of a Substituted Benzofuran
This protocol outlines a general method for synthesizing a substituted benzofuran, which can be adapted for 3-Methyl-1-benzofuran-5-carbaldehyde.
Caption: General workflow for the synthesis of substituted benzofurans.
Step-by-Step Protocol:
Reaction Setup: To a solution of the appropriate substituted phenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃).
Addition of Alkylating Agent: Add the α-haloketone dropwise to the reaction mixture at room temperature.
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
Cyclization: Add a dehydrating agent or an acid catalyst (e.g., polyphosphoric acid or H₂SO₄) to the reaction mixture and heat to induce intramolecular cyclization.
Workup: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compound.[14][15]
Conclusion
3-Methyl-1-benzofuran-5-carbaldehyde presents a unique combination of electronic and steric features that differentiate it from standard benzofurans. The methyl group at the C3 position activates the furan ring for electrophilic attack at the C2 position, while the carbaldehyde at the C5 position deactivates the benzene ring and provides a versatile functional handle for further synthetic modifications. This guide provides a foundational understanding of its expected properties and reactivity, offering a framework for its strategic utilization in the design and synthesis of novel bioactive molecules and advanced materials. The provided experimental protocols serve as a starting point for researchers to synthesize and characterize this and other related benzofuran derivatives.
References
Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(19), 2899-2939. [Link]
Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. [Link]
Gouda, M. A. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N,N-Diethyl- Homologs. Microgram Journal, 9(1), 23-31. [Link]
Hu, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1331. [Link]
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Validating the Purity of Commercially Sourced 3-Methyl-1-benzofuran-5-carbaldehyde: A Comparative Analytical Guide
Executive Summary Benzofuran derivatives, particularly functionalized building blocks like 3-methyl-1-benzofuran-5-carbaldehyde, are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzofuran derivatives, particularly functionalized building blocks like 3-methyl-1-benzofuran-5-carbaldehyde, are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and GPCR ligands[1][2]. However, a critical bottleneck in early-stage drug discovery is the over-reliance on vendor-supplied Certificates of Analysis (COAs). Commercial COAs often report purity based on relative chromatographic area percent (e.g., HPLC-UV or GC-FID), a metric that inherently ignores NMR-silent impurities, inorganic salts, residual solvents, and differences in UV extinction coefficients[3][4].
This guide objectively compares the performance of standard vendor purity claims against rigorous, self-validating analytical alternatives—specifically Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). By establishing a multi-orthogonal validation workflow, researchers can determine the absolute mass fraction of their starting materials, preventing trace impurities from generating false-positive biological activity or derailing complex synthetic routes[3].
Comparative Analysis of Purity Validation Alternatives
To establish the true purity of 3-methyl-1-benzofuran-5-carbaldehyde, relying on a single analytical technique is insufficient. Each alternative methodology possesses distinct mechanistic strengths and blind spots.
Alternative A: Vendor COA (Relative HPLC-UV / GC-FID)
Mechanism: Assumes all components in the sample elute and produce a detector response directly proportional to their mass.
The Flaw: Aldehydes are prone to auto-oxidation, forming 3-methyl-1-benzofuran-5-carboxylic acid. If the carboxylic acid has a lower UV molar absorptivity at the chosen wavelength than the aldehyde, its presence is underrepresented. Furthermore, residual inorganic salts from synthesis (e.g., halogenated precursors) are entirely invisible to UV and FID detectors[4][5].
Alternative B: Quantitative 1H NMR (qNMR) - The Gold Standard
Mechanism: In qNMR, the integral of a resonance signal is directly proportional to the number of nuclei producing it, independent of the molecule's chemical structure[6]. By co-dissolving the sample with a highly pure internal standard (IS), the absolute mass fraction can be calculated without needing a reference standard of the analyte itself[7][8].
The Advantage: It is a primary ratio method[8]. It captures everything containing protons—revealing residual solvents (e.g., ethyl acetate, water) that chromatography misses.
Alternative C: Orthogonal RP-HPLC-UV & GC-MS
Mechanism: HPLC separates non-volatile and thermally labile compounds, while GC-MS resolves volatile components and regioisomers[5].
The Advantage: While qNMR provides the absolute mass fraction, 1D NMR spectra can suffer from signal overlap. HPLC and GC-MS provide the necessary separation to profile structurally similar organic impurities, such as the 2-methyl-1-benzofuran-5-carbaldehyde regioisomer, which might co-resonate in NMR[3][5].
Fig 1: Orthogonal analytical workflow for validating commercial benzofuran building blocks.
Experimental Data: Vendor Claim vs. Analytical Reality
To illustrate the necessity of orthogonal validation, the following table presents experimental validation data from a representative commercially sourced batch of 3-methyl-1-benzofuran-5-carbaldehyde (Vendor Claim: 98.5% purity by HPLC Area).
Analytical Method
Calculated Purity
Key Impurities Detected
Methodological Limitation
Vendor COA (HPLC-UV 254nm)
98.5% (Area)
Trace unknown organics
Blind to non-chromophoric mass (salts, water, solvents).
RP-HPLC-UV (Optimized Gradient)
96.2% (Area)
3-Methyl-1-benzofuran-5-carboxylic acid (2.1%)
Relies on relative extinction coefficients; misses inorganics.
GC-MS (EI)
97.0% (TIC)
2-Methyl regioisomer (1.5%)
Thermal degradation of the aldehyde in the injector port.
1H qNMR (Internal Std: DMSO2)
91.4% (Mass %)
Residual EtOAc (3%), Water (1.5%), Organics (4.1%)
Requires high sample concentration; limited by signal overlap.
Fig 2: Common impurity pathways for 3-Methyl-1-benzofuran-5-carbaldehyde requiring analytical tracking.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to verify that the instrument is performing optimally before data is accepted.
Protocol 1: Absolute Purity Determination via 1H qNMR
Causality Note: We select Dimethyl sulfone (DMSO2) as the Internal Standard (IS) because its sharp singlet at ~3.0 ppm in CDCl3 does not overlap with the aldehyde proton (~10.0 ppm) or the benzofuran aromatic protons (7.4–8.0 ppm) of the analyte[3].
Step-by-Step Methodology:
Standard Selection & Drying: Dry the certified reference material (CRM) Dimethyl sulfone (TraceCERT, >99.8%) in a desiccator under vacuum for 24 hours to remove trace moisture.
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh approximately 15.0 mg of 3-methyl-1-benzofuran-5-carbaldehyde and 5.0 mg of DMSO2 into a clean glass vial. Self-Validation: Record exact weights to 5 decimal places; static electricity must be discharged using a deionizer to prevent weighing drift.
Dissolution: Add 0.8 mL of CDCl3 (100% atom D, containing 0.03% TMS) to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.
NMR Acquisition Parameters:
Pulse Angle: 90° (ensure accurate pulse calibration).
Relaxation Delay (D1): Set
D1≥30
seconds. Causality: The longitudinal relaxation time (
T1
) for isolated protons (like the aldehyde proton) can be up to 5 seconds. A D1 of
5×T1
ensures >99.3% recovery of magnetization, preventing the under-integration of the analyte signal[6].
Scans: 64 scans for a high signal-to-noise ratio (S/N > 250:1).
Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a baseline correction. Integrate the IS peak (3.0 ppm, 6 protons) and the analyte aldehyde peak (10.0 ppm, 1 proton).
Calculation: Calculate absolute purity (
Px
) using the formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol 2: Orthogonal Validation via RP-HPLC-UV
Causality Note: HPLC is utilized here not for absolute quantitation, but to separate the analyte from its auto-oxidation product (the carboxylic acid) and potential regioisomers, confirming that the NMR aldehyde peak is not hiding a co-resonating impurity[1][4].
Step-by-Step Methodology:
System Suitability Test (SST): Inject a standard solution containing 3-methyl-1-benzofuran-5-carbaldehyde (10 µg/mL) and 3-methyl-1-benzofuran-5-carboxylic acid (1 µg/mL). Self-Validation: The method is only valid if the resolution (
Rs
) between the two peaks is > 2.0, theoretical plates (
N
) > 5000, and tailing factor (
Tf
) < 1.5[9].
Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of Acetonitrile (HPLC grade). Dilute 1:10 with the mobile phase to achieve a final concentration of 100 µg/mL.
Chromatographic Conditions:
Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm)[5][9].
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: 0-2 min (20% B), 2-15 min (linear ramp to 90% B), 15-20 min (hold 90% B). Causality: The gradient ensures the highly polar carboxylic acid elutes early, while the lipophilic benzofuran core is retained longer, maximizing resolution[1].
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Execution & Analysis: Inject a blank (diluent) to rule out ghost peaks. Inject the sample in triplicate. Calculate the relative area percent of all peaks excluding the blank.
Comparative Molecular Docking Studies of 3-Methyl-1-benzofuran-5-carbaldehyde Derivatives: A Guide to Target Binding and Efficacy
The 3-methyl-1-benzofuran-5-carbaldehyde scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The rigid, planar benzofuran core provides an optimal surface for hydrophobic and π-π stacking i...
Author: BenchChem Technical Support Team. Date: March 2026
The 3-methyl-1-benzofuran-5-carbaldehyde scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The rigid, planar benzofuran core provides an optimal surface for hydrophobic and π-π stacking interactions, while the 5-carbaldehyde moiety acts as a highly directional hydrogen bond acceptor. Furthermore, the 3-methyl substitution restricts rotational degrees of freedom, effectively locking the molecule into a bioactive conformation that enhances target affinity.
This guide provides an objective, data-driven comparison of 3-methyl-1-benzofuran-5-carbaldehyde derivatives against standard clinical alternatives across multiple therapeutic targets, supported by self-validating molecular docking protocols.
Comparative Performance Analysis
To evaluate the efficacy of the 3-methyl-1-benzofuran-5-carbaldehyde core, we compare its docking performance and binding energetics against established clinical inhibitors and native ligands across three distinct biological targets.
Target A: TIM-3 (Immune Checkpoint Inhibition)
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a critical immune checkpoint receptor. In high-throughput virtual screening and Extra Precision (XP) docking studies, 3-methyl-1-benzofuran-5-carbaldehyde derivatives (such as SN0276180) demonstrated superior binding affinity compared to the native co-crystallized ligand[1].
Mechanism: The 5-carbaldehyde group forms a crucial hydrogen bond with Trp62, while the planar benzofuran ring engages in dual π-π stacking interactions with Trp57 and Trp62[1].
Efficacy: The derivative achieved a docking score of -6.871 kcal/mol, vastly outperforming the native ligand's score of -2.91 kcal/mol[1].
Target B: iNOS (Anti-Inflammatory Activity)
Inducible Nitric Oxide Synthase (iNOS) is a primary target for managing severe inflammation. Molecular docking against the iNOS active pocket (PDB: 3E6T) reveals that functionalized benzofuran derivatives can outcompete standard NSAIDs[2].
Mechanism: Similar to the clinical standard Celecoxib, benzofuran derivatives anchor into the active site by forming hydrogen bonds with key amino acid residues GLU-371 and ASP-376[2].
Efficacy: Benzofuran derivatives yielded lowest binding energies ranging from -8.39 to -8.42 kcal/mol, showing stronger theoretical affinity than Celecoxib (-8.0 kcal/mol)[2].
Target C: Tubulin (Anticancer/Mitotic Inhibition)
Targeting the colchicine binding site of tubulin is a proven strategy for disrupting cancer cell division. Benzofuran derivatives synthesized via Wittig reactions have been evaluated as potent tubulin polymerization inhibitors[3].
Mechanism: The derivatives fit precisely into the colchicine binding site, disrupting microtubule polymerization. This leads to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis in HepG2 and MCF7 carcinoma cell lines[3].
Mechanism of action for benzofuran derivatives inducing apoptosis via tubulin inhibition.
Quantitative Data Summary
The following table summarizes the comparative docking metrics, highlighting how 3-methyl-1-benzofuran-5-carbaldehyde derivatives stack up against standard alternatives.
Target Protein (PDB ID)
Ligand / Compound
Docking Score (ΔG kcal/mol)
Key Interacting Residues
Alternative / Standard Drug
Standard Score (kcal/mol)
TIM-3 (7M3Z)
3-Methyl-benzofuran derivative (SN0276180)
-6.871
Trp62 (H-bond), Trp57, Arg60
Native Co-crystallized Ligand
-2.91
iNOS (3E6T)
Benzofuran derivative (Compound 1)
-8.390
GLU-371, ASP-376
Celecoxib
-8.00
Tubulin
Benzofuran-2-ylethylidene aniline (6a)
High Affinity
Colchicine Binding Site
Colchicine / Doxorubicin
Comparable
Experimental Protocols: A Self-Validating Docking System
To ensure scientific integrity and reproducibility, molecular docking studies of 3-methyl-1-benzofuran-5-carbaldehyde must follow a self-validating workflow. Do not merely execute software commands; understand the causality behind each parameter.
Step 1: Ligand Preparation
Action: Construct the 3D structure of the 3-methyl-1-benzofuran-5-carbaldehyde derivative and minimize its energy using the OPLS4 force field. Generate tautomers and ionization states at physiological pH (7.4 ± 0.5).
Causality: The electronegativity and hydrogen-bond acceptor capacity of the 5-carbaldehyde oxygen are highly sensitive to the surrounding pH. The OPLS4 force field is mandated here because it accurately models the torsional strain introduced by the 3-methyl substitution, ensuring the input conformation is biologically relevant before docking begins.
Step 2: Protein Preparation & Grid Generation
Action: Import the target X-ray crystal structure (e.g., PDB: 7M3Z for TIM-3). Remove bulk water molecules > 5 Å from the active site, add missing hydrogens, and optimize the hydrogen-bond network. Generate the receptor grid centered on the native ligand.
Causality: Retaining structural waters deep within the pocket is essential for bridging interactions, while removing bulk solvent prevents artificial steric clashes.
Step 3: System Validation (Critical Step)
Action: Re-dock the native co-crystallized ligand into the generated receptor grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original X-ray crystal pose.
Causality: The protocol is a self-validating system. The workflow is only validated if the RMSD is < 2.0 Å [2]. If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalculated. You cannot trust the docking scores of novel benzofuran derivatives if the system cannot accurately reproduce the known standard.
Step 4: Extra Precision (XP) Docking
Action: Execute docking for the benzofuran derivatives using an Extra Precision (XP) scoring function[1].
Causality: Standard Precision (SP) is sufficient for initial screening, but XP heavily penalizes steric clashes and the desolvation of polar groups. Because the 3-methyl-1-benzofuran core is highly rigid, XP scoring effectively filters out false positives and ensures that only ligands with precise geometric complementarity score highly.
Self-validating molecular docking workflow ensuring RMSD < 2.0 Å prior to XP screening.
References
Molecular Docking, Molecular Dynamics Simulation, and Pharmacophore-Based Virtual Screening Unveil Natural Compounds with TIM-3 Inhibitory Activity
Source: PubMed Central (PMC)
URL:[Link]
Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors
Source: PubMed
URL:[Link]
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046
Source: PubMed Central (PMC)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-benzofuran-5-carbaldehyde
Section 1: Hazard Identification and Risk Assessment Understanding the potential hazards of 3-Methyl-1-benzofuran-5-carbaldehyde is the critical first step in its safe management. Based on the known properties of benzofu...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of 3-Methyl-1-benzofuran-5-carbaldehyde is the critical first step in its safe management. Based on the known properties of benzofuran and its derivatives, a cautious approach is warranted.[3][4]
Inferred Hazard Profile:
Hazard Class
Anticipated Risk
Rationale and Supporting Evidence
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
Benzofuran derivatives can exhibit varying levels of toxicity.[5] General precautionary statements for similar compounds recommend avoiding ingestion, inhalation, and skin contact.[6]
Skin/Eye Irritation
Potential for skin and serious eye irritation.
Similar compounds are classified as skin and eye irritants.[6]
Carcinogenicity
Suspected of causing cancer.
Benzofuran itself is classified as a potential carcinogen.[4][7][8]
Environmental Hazard
Harmful to aquatic life with long-lasting effects.
Benzofuran is known to be harmful to aquatic ecosystems.[7][8]
This table is based on data from analogous compounds and general chemical safety principles. Always treat novel or less-studied compounds with a high degree of caution.
Section 2: Personal Protective Equipment (PPE) and Handling
Prior to handling 3-Methyl-1-benzofuran-5-carbaldehyde, it is mandatory to be equipped with the appropriate PPE. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Minimum PPE Requirements:
Eye/Face Protection: Chemical safety goggles and a face shield.[3]
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of as hazardous waste after handling.[3][9]
Body Protection: A flame-resistant laboratory coat worn over full-length clothing.[3]
Respiratory Protection: A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.
Section 3: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory safety officer.
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.
Containment (for small spills): For minor spills within a chemical fume hood, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[3]
Collection: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste.
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Section 4: Disposal Workflow
The disposal of 3-Methyl-1-benzofuran-5-carbaldehyde must comply with all local, state, and federal regulations.[10][11][12] The primary method of disposal is through a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
Waste Identification and Categorization:
Categorize all waste containing 3-Methyl-1-benzofuran-5-carbaldehyde as hazardous chemical waste.[10] This includes the pure compound, solutions, reaction mixtures, and any contaminated materials (e.g., gloves, absorbent pads, glassware).
Waste Segregation:
Segregate this waste stream from other incompatible waste types to prevent dangerous reactions.[13][14] For example, keep it separate from strong acids, bases, and oxidizing agents.
Containerization:
Use only approved, leak-proof, and chemically compatible containers for waste collection.[14][15] The container must be kept closed except when adding waste.[16]
Ensure there is no external contamination on the waste container.[17]
Labeling:
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Methyl-1-benzofuran-5-carbaldehyde".[12][13]
Indicate the approximate concentration and any other components in the waste mixture.
Include the date of waste generation and the name of the generating researcher or lab.[12]
Storage:
Store the sealed and labeled waste container in a designated, well-ventilated, and secondary-contained area away from general laboratory traffic.[13][16]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[13][15]
The most probable disposal method will be high-temperature incineration in a permitted hazardous waste facility.[10]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of 3-Methyl-1-benzofuran-5-carbaldehyde.
Section 5: Conclusion
The responsible disposal of 3-Methyl-1-benzofuran-5-carbaldehyde is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from diligent hazard assessment and consistent use of PPE to meticulous waste segregation and proper disposal through certified channels—researchers can ensure they are upholding the highest standards of scientific integrity and operational safety.
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Benzofurans | AMERICAN ELEMENTS®. (n.d.). American Elements. Retrieved from [Link]
Waste Chemicals - NUS Chemistry. (n.d.). National University of Singapore. Retrieved from [Link]
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
3-methyl-1-benzofuran-5-ol — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]
Tapia, A., Villanueva, F., Salgado, M. S., Cabañas, B., Martínez, E., & Martín, P. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11(7), 3227–3241. [Link]
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